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  • Product: 2-(piperidin-3-yl)isoindoline-1,3-dione
  • CAS: 62813-09-6

Core Science & Biosynthesis

Foundational

Comparative Structural Pharmacology: Thalidomide vs. 2-(Piperidin-3-yl)isoindoline-1,3-dione

[1] Executive Summary The Molecular Key vs. The Dummy Key This technical guide analyzes the structural and functional relationship between Thalidomide (2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) and its de-oxo ana...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Molecular Key vs. The Dummy Key

This technical guide analyzes the structural and functional relationship between Thalidomide (2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) and its de-oxo analog, 2-(piperidin-3-yl)isoindoline-1,3-dione .

While these molecules share the identical phthalimide scaffold, they diverge at the critical pharmacophore: the glutarimide ring. Thalidomide possesses a 2,6-dioxopiperidine (glutarimide) ring, which acts as the essential "molecular key" for binding the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) . The analog possesses a piperidine ring, lacking the two carbonyl oxygens.[1]

Core Thesis: The removal of the glutarimide carbonyls in 2-(piperidin-3-yl)isoindoline-1,3-dione abolishes the hydrogen-bonding network required for CRBN recruitment. Consequently, this molecule serves as a critical negative control in immunomodulatory imide drug (IMiD) research and PROTAC design, validating that observed biological effects are indeed CRBN-mediated.

Structural & Electronic Deconstruction

The distinct biological profiles of these molecules stem from the electronic properties of the nitrogenous ring attached to the phthalimide anchor.

Comparative Properties Table[3]
FeatureThalidomide2-(Piperidin-3-yl)isoindoline-1,3-dione
Pharmacophore Glutarimide (2,6-dioxopiperidine)Piperidine
Electronic Nature Acidic Imide (pKa ~11.[2]2)Basic Amine (pKa ~11.0 for conjugate acid)
H-Bonding (CRBN) 1 Donor (NH), 2 Acceptors (C=O)Loss of Acceptors; Altered Donor capability
Conformation Planar/Twisted (resonance stabilized)Chair conformation (flexible)
Chirality Racemizes rapidly (acidic

-proton)
Configurationally stable (no acidic

-proton)
CRBN Affinity High (

~250 nM)
Negligible / Null
Structural Visualization

The following diagram illustrates the structural divergence and the loss of the oxygen acceptors in the piperidine analog.

Caption: Structural transformation from the active glutarimide pharmacophore to the inactive piperidine scaffold.

The Pharmacophore: Why the Glutarimide is Essential[9]

To understand why the piperidine analog fails to bind, we must analyze the Tri-Tryptophan Pocket of Cereblon.

The Tri-Tryptophan Pocket (Trp380, Trp386, Trp400)

The CRBN binding site is a hydrophobic cage lined by three tryptophan residues. The glutarimide ring of Thalidomide inserts into this pocket.[3] The binding is stabilized by a precise hydrogen-bond network:

  • H-Bond Donor: The glutarimide imide NH donates a hydrogen bond to the backbone carbonyl of His378 (or associated water networks).

  • H-Bond Acceptors: The two glutarimide carbonyl oxygens accept hydrogen bonds from Trp380 and His378 .

Failure of the Piperidine Analog

In 2-(piperidin-3-yl)isoindoline-1,3-dione:

  • Loss of Acceptors: The removal of the carbonyls eliminates the H-bonds with Trp380.

  • Electronic Repulsion: The piperidine nitrogen is basic. At physiological pH, it is likely protonated (

    
    ), creating a positive charge that may be electrostatically unfavorable in the hydrophobic Trp-cage, or simply lacking the correct geometry and acidity to mimic the imide interaction.
    

BindingMechanism cluster_thal Thalidomide Binding cluster_pip Piperidine Analog Binding CRBN CRBN Tri-Trp Pocket (Trp380, Trp386, Trp400) T_C1 C=O (Left) CRBN->T_C1 H-Bond (Trp380) T_NH Imide NH CRBN->T_NH H-Bond (His378) T_C2 C=O (Right) CRBN->T_C2 H-Bond P_CH2 CH2 (No Oxygen) CRBN->P_CH2 No Interaction P_NH Amine NH (Basic) CRBN->P_NH Mismatch Effect_T Result: High Affinity Complex T_C1->Effect_T T_NH->Effect_T T_C2->Effect_T Effect_P Result: No Binding / Null P_CH2->Effect_P P_NH->Effect_P

Caption: Mechanistic comparison of ligand-protein interactions within the CRBN binding pocket.

Experimental Protocols

Protocol A: Synthesis of Thalidomide (Reference Standard)

Objective: Synthesis of the glutarimide-containing active compound.

  • Reagents: Phthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (Glutamine analog) (1.0 eq), Triethylamine (TEA), Acetic Acid (AcOH).

  • Procedure:

    • Dissolve 3-aminopiperidine-2,6-dione HCl in AcOH.

    • Add Phthalic anhydride and TEA.

    • Reflux at 110-120°C for 4-6 hours.

    • Mechanism: The primary amine of the glutarimide attacks the anhydride to form the amic acid intermediate, which then cyclizes (dehydration) to form the phthalimide ring.

  • Purification: Cool to room temperature. The product precipitates. Filter, wash with water and ethanol. Recrystallize from dioxane/water.

Protocol B: Synthesis of 2-(Piperidin-3-yl)isoindoline-1,3-dione

Objective: Synthesis of the "de-oxo" negative control.

Critical Consideration: 3-aminopiperidine contains two nucleophilic nitrogens: the primary exocyclic amine and the secondary endocyclic amine. The primary amine is generally more reactive toward anhydrides, but protection of the secondary amine (e.g., Boc) is recommended to ensure regioselectivity and purity.

Step 1: Condensation [1]

  • Reagents: Phthalic anhydride (1.0 eq), 3-amino-1-N-Boc-piperidine (1.0 eq), Toluene, TEA.

  • Reaction:

    • Mix reagents in toluene with catalytic TEA.

    • Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 12 hours.

    • This forms tert-butyl 3-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with NaHCO3 and brine. Dry over MgSO4.

Step 2: Deprotection

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Reaction:

    • Dissolve the Boc-protected intermediate in DCM (1:4 ratio).

    • Add TFA (10-20 eq) at 0°C. Stir at room temperature for 2 hours.

  • Workup: Concentrate in vacuo. Neutralize with saturated NaHCO3 to obtain the free base. Extract with DCM/Isopropanol (3:1).

  • Result: 2-(piperidin-3-yl)isoindoline-1,3-dione.[4][1][2][5][6][7][8][9][10][11]

Application in Drug Development[15][16]

The "Null Ligand" Control

In assays measuring degradation of neosubstrates (e.g., IKZF1, IKZF3, GSPT1), researchers must distinguish between CRBN-mediated degradation and non-specific toxicity.

  • Experiment: Treat cells with Thalidomide (Active) vs. Piperidine Analog (Inactive).

  • Interpretation: If the Piperidine Analog causes degradation, the mechanism is CRBN-independent (off-target). If only Thalidomide causes degradation, the mechanism is CRBN-dependent .

PROTAC Linker Chemistry

This structural relationship informs PROTAC design. Linkers are attached to the phthalimide ring (C4/C5 positions) or the glutarimide ring (C4/C5 positions).

  • Rule: One must never modify the glutarimide carbonyls or the imide nitrogen if CRBN recruitment is the goal.

  • Stability: While the glutarimide ring is susceptible to spontaneous hydrolysis (opening the ring) in aqueous media (half-life ~24h at pH 7.4), the piperidine ring is metabolically stable. However, stability is traded for affinity; the stable piperidine cannot be used as a CRBN warhead.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53.

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatostatin receptor 1 interaction. Nature Structural & Molecular Biology, 21(9), 803-809.

  • Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents.[12] Nature Reviews Cancer, 4(4), 314-322.

  • Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production.[4] Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630.

Sources

Exploratory

Technical Guide: Mechanism of Action for Piperidinyl-Isoindoline Derivatives in Protein Degradation

Executive Summary This technical guide delineates the molecular mechanism of action (MoA) for piperidinyl-isoindoline derivatives, a class of small molecules functioning as molecular glues within the Targeted Protein Deg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the molecular mechanism of action (MoA) for piperidinyl-isoindoline derivatives, a class of small molecules functioning as molecular glues within the Targeted Protein Degradation (TPD) paradigm. Historically categorized as Immunomodulatory Drugs (IMiDs) and evolving into Cereblon E3 Ligase Modulators (CELMoDs), these compounds utilize a conserved (2,6-dioxo-3-piperidinyl)-isoindoline scaffold to reprogram the substrate specificity of the CRL4^CRBN E3 ubiquitin ligase complex.

This document serves as a blueprint for researchers to understand the structural determinants of neosubstrate recruitment, the thermodynamics of ternary complex formation, and the experimental protocols required to validate degradation potency.

Structural Basis of Ligand Engagement[1][2]

The efficacy of piperidinyl-isoindoline derivatives (e.g., lenalidomide, pomalidomide, iberdomide) relies on a bipartite structural motif that bridges the E3 ligase and the target protein.

The Glutarimide Anchor (The "Warhead")

The 2,6-dioxopiperidine (glutarimide) ring is the invariant "anchor" moiety. It inserts into the hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400) within the Thalidomide Binding Domain (TBD) of Cereblon (CRBN).[1]

  • Key Interaction: The imide nitrogen forms a critical hydrogen bond with the backbone carbonyl of His380 (or His378 depending on numbering convention) and Trp382 .

  • Stereochemistry: The (S)-enantiomer typically exhibits higher affinity for CRBN than the (R)-enantiomer, although rapid racemization occurs under physiological conditions unless chemically stabilized.

The Isoindoline Effector (The "Face")

The isoindoline (or isoindolinone) ring system protrudes from the pocket, creating a solvent-exposed surface.

  • Chemical Plasticity: Modifications at the C4 and C5 positions of the isoindoline ring (e.g., the amino group in lenalidomide or the complex benzyl-ether extensions in iberdomide) dictate the topography of the "neomorphic" surface.

  • Function: This altered surface, combined with adjacent CRBN residues, creates a high-affinity binding site for "neosubstrates" (proteins not natively recognized by CRBN).

Molecular Mechanism: The "Glue" Paradigm

Unlike PROTACs, which use a linker to tether two ligands, piperidinyl-isoindoline derivatives act as molecular glues . They fill the gap at the protein-protein interface, inducing a structural complementarity that does not exist in the absence of the drug.

Pathway of Action

The mechanism follows a sequential assembly logic, leading to the ubiquitination and proteasomal degradation of the target.

MoA_Pathway cluster_crl4 CRL4 Complex Assembly CRBN Free CRBN (Open State) Binary Binary Complex (CRBN-Drug) CRBN->Binary + Drug Drug Piperidinyl-Isoindoline Derivative Drug->Binary Ternary Ternary Complex (CRBN-Drug-Substrate) Binary->Ternary + Neosubstrate (Cooperativity) Substrate Neosubstrate (e.g., IKZF1/3, GSPT1) Substrate->Ternary Ub Poly-Ubiquitination (E2 dependent) Ternary->Ub E3 Ligase Activity Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Figure 1: Step-wise mechanism of action for CRBN-modulating drugs. The drug induces a conformational change in CRBN, facilitating the recruitment of neosubstrates.[2]

The Structural Degron (The β-Hairpin G-Loop)

Most canonical neosubstrates (IKZF1, IKZF3, CK1α) bind to the CRBN-drug complex via a structural motif known as the β-hairpin G-loop (containing a critical Glycine residue).

  • Mechanism: The drug modifies the CRBN surface to accommodate this loop. For example, the C4-amino group of lenalidomide provides a steric clash that prevents binding of certain substrates while enabling the recruitment of IKZF1 via hydrogen bonding networks.

  • Selectivity: Next-generation CELMoDs (e.g., Mezigdomide) induce a complete "closure" of the CRBN C-terminal domain relative to the N-terminal Lon domain. This closed conformation stabilizes the ternary complex more effectively than first-generation IMiDs, leading to deeper degradation of substrates and overcoming resistance.

Quantitative Assessment of Degradation

To validate the mechanism, researchers must move beyond simple "Western blots" and quantify the thermodynamic and kinetic parameters of the interaction.

Key Metrics Table
MetricDefinitionExperimental MethodBiological Significance

Concentration inducing 50% degradationHiBiT / Western BlotPotency of the cellular degradation event.

Maximum degradation depth achievableHiBiT / ProteomicsEfficacy (important for substrates requiring high clearance, e.g., IKZF1).

(Binary)
Affinity of Drug to CRBNFP / TR-FRETBinding potential; does not guarantee degradation.

(Ternary)
Affinity of Drug-CRBN to SubstrateTR-FRET / SPRThe true measure of "glue" efficiency.

(Cooperativity)
Ratio of

to

Mathematical DerivationIndicates if the drug positively (

) or negatively promotes substrate binding.

Experimental Protocols

Protocol A: TR-FRET Ternary Complex Assembly Assay

Objective: To measure the cooperativity and affinity of the drug-induced interaction between CRBN and the neosubstrate in a cell-free system.

Reagents:

  • Protein A: Biotinylated CRBN-DDB1 complex.

  • Protein B: His-tagged Neosubstrate (e.g., IKZF1 zinc finger domain).

  • Fluorophores: Europium-labeled anti-His antibody (Donor) and Streptavidin-APC (Acceptor).

Workflow:

  • Preparation: Dilute proteins in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT). Final concentration: 50 nM CRBN, 50 nM Substrate.

  • Titration: Dispense piperidinyl-isoindoline derivative (10-point dose-response) into a 384-well low-volume plate.

  • Incubation: Add protein mixture and fluorophores. Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a multi-mode plate reader (Excitation: 340 nm; Emission A: 665 nm, Emission B: 615 nm).

  • Analysis: Calculate TR-FRET ratio (

    
    ). Plot against log[Compound].
    

TRFRET_Workflow Step1 Mix Reagents: Biotin-CRBN + His-Substrate + Fluorophores Step2 Add Piperidinyl-Isoindoline (Dose Titration) Step1->Step2 Step3 Equilibrium Binding (60 min, RT) Step2->Step3 Step4 Proximity Detection (Europium -> APC Energy Transfer) Step3->Step4

Figure 2: TR-FRET workflow for quantifying drug-induced ternary complex formation.

Protocol B: HiBiT Lytic Degradation Assay

Objective: To determine cellular


 and 

with high throughput and sensitivity.

Methodology:

  • Cell Engineering: CRISPR-Cas9 knock-in of the 11-amino acid HiBiT tag to the N-terminus of the endogenous locus of the gene of interest (e.g., IKZF1).

  • Seeding: Plate cells (e.g., Molm-13 or MM.1S) at 5,000 cells/well in 384-well plates.

  • Treatment: Treat with drug for 6–24 hours.

  • Lysis/Detection: Add LgBiT-containing lytic reagent. The high-affinity interaction between LgBiT and HiBiT reconstitutes NanoLuc luciferase.

  • Readout: Measure luminescence. Signal is directly proportional to intracellular protein abundance.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809. Link

  • Krönke, J., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301–305. Link

  • Petzold, G., et al. (2016). Structural basis of lenalidomide-induced CK1α degradation by the CRL4–CRBN ubiquitin ligase.[3] Nature, 532(7597), 127–130. Link

  • Matyskiela, M. E., et al. (2018).[4] A novel cerebroblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase. Nature, 559(7713), 125–129. Link

  • Watson, E. R., et al. (2022). Molecular Glue CELMoD Compounds Are Regulators of Cereblon Conformation.[5] Science, 378(6619), 549-553. Link

Sources

Foundational

2-(Piperidin-3-yl)isoindoline-1,3-dione: A Strategic Scaffold in Medicinal Chemistry

This in-depth technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 2-(piperidin-3-yl)isoindoline-1,3-dione.[1] [1] Executive Summary 2-(Piperidin-3-yl)isoindoline-1,3-dione (als...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 2-(piperidin-3-yl)isoindoline-1,3-dione.[1]

[1]

Executive Summary

2-(Piperidin-3-yl)isoindoline-1,3-dione (also known as N-(3-piperidinyl)phthalimide ) represents a critical structural probe and synthetic intermediate in modern drug discovery.[1] As a reduced analog of the immunomodulatory drug Thalidomide , this molecule lacks the glutarimide carbonyls essential for Cereblon (CRBN) binding, making it an invaluable negative control for validating E3 ligase interactions.[1] Beyond its role as a pharmacological probe, it serves as a robust, orthogonally protected building block for synthesizing 3-aminopiperidine derivatives (e.g., DPP-4 inhibitors) and a bioactive scaffold for designing neuroactive agents targeting Acetylcholinesterase (AChE) and Sigma receptors.[1]

This guide provides a comprehensive analysis of its synthesis, structure-activity relationships (SAR), and experimental protocols for its application in medicinal chemistry.[1]

Structural Analysis & Pharmacophore Logic[1]

The Thalidomide Analog Spectrum

To understand the utility of 2-(piperidin-3-yl)isoindoline-1,3-dione, one must analyze it within the context of the Thalidomide structural family.[1] The key difference lies in the saturation and oxidation state of the piperidine ring, which dictates pharmacological activity.[1]

CompoundStructure DescriptionKey PharmacophorePrimary Activity
Thalidomide Phthalimide + Glutarimide (2,6-dioxopiperidine)Glutarimide (Imide NH + 2 Carbonyls)CRBN Binder (Teratogen, Immunomodulator)
EM-12 Phthalimide + Piperidin-2-one (2-oxopiperidine)Lactam (Amide NH + 1 Carbonyl)Potent CRBN Binder (High Teratogenicity)
Target Molecule Phthalimide + Piperidine (Saturated) Basic Secondary Amine CRBN Inactive (Negative Control) ; AChE/Sigma Ligand
The "Missing" Pharmacophore: CRBN Binding

The primary medicinal chemistry insight for this molecule is its lack of affinity for Cereblon (CRBN) .[1]

  • Mechanism: The CRBN tri-tryptophan pocket (Trp380, Trp386, Trp400) requires hydrogen bonding with the glutarimide NH and at least one carbonyl oxygen (C2 or C6) of the glutarimide ring.[1]

  • Application: By removing these carbonyls, 2-(piperidin-3-yl)isoindoline-1,3-dione retains the steric bulk and phthalimide moiety of Thalidomide but abolishes the specific H-bond network required for CRBN recruitment.[1] This makes it the perfect negative control in PROTAC design and phenotypic screening to distinguish between CRBN-mediated effects and off-target toxicity.[1]

Chemical Synthesis & Methodologies

Synthetic Pathway

The most efficient route to 2-(piperidin-3-yl)isoindoline-1,3-dione involves the condensation of phthalic anhydride with 3-aminopiperidine.[1] Since the starting material is a diamine, selective protection or careful pH control is often required, though the phthalimide formation preferentially occurs at the primary amine due to steric and electronic factors.[1]

Reaction Scheme (DOT Visualization)

Synthesis Start1 Phthalic Anhydride Step1 Condensation (AcOH, Reflux, 120°C) Start1->Step1 Start2 3-Aminopiperidine (Dihydrochloride) Start2->Step1 Product 2-(Piperidin-3-yl) isoindoline-1,3-dione Step1->Product -2 H2O Deriv N-Alkylation (Linker Attachment) Product->Deriv R-X, Base

Figure 1: Synthesis of 2-(piperidin-3-yl)isoindoline-1,3-dione and subsequent derivatization.

Detailed Experimental Protocol

Objective: Synthesis of 2-(piperidin-3-yl)isoindoline-1,3-dione hydrochloride.

Reagents:

  • Phthalic anhydride (1.0 eq)[1]

  • 3-Aminopiperidine dihydrochloride (1.0 eq)[1]

  • Glacial Acetic Acid (Solvent)[1]

  • Triethylamine (Et3N) (2.2 eq)[1]

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopiperidine dihydrochloride (10 mmol) in glacial acetic acid (20 mL).

  • Neutralization: Add triethylamine (22 mmol) dropwise to neutralize the HCl salts, generating the free amine in situ.[1]

  • Addition: Add phthalic anhydride (10 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (118-120°C) for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[1]

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove acetic acid.[1]

  • Purification: Dissolve the residue in DCM and wash with saturated NaHCO3 (to remove unreacted acid) and brine. Dry over MgSO4.[1]

  • Crystallization: The product can often be recrystallized from Ethanol/Ether or converted to the HCl salt by adding 4M HCl in dioxane.[1]

Yield: Typically 70–85%.[1] Characterization: 1H NMR (DMSO-d6) should show the characteristic phthalimide aromatic peaks (7.8–8.0 ppm) and the piperidine multiplet signals.[1]

Applications in Drug Discovery[1][2]

As a Protected Intermediate (The "Trojan Horse")

In the synthesis of DPP-4 inhibitors (e.g., Alogliptin analogs) or other 3-aminopiperidine scaffolds, the primary amine at position 3 often interferes with N1-alkylation reactions.[1]

  • Strategy: The phthalimide group acts as a robust protecting group for the primary amine.[1]

  • Workflow:

    • Synthesize 2-(piperidin-3-yl)isoindoline-1,3-dione .

    • Perform chemistry on the piperidine nitrogen (N1) (e.g., alkylation with a quinazolinone).[1]

    • Deprotection: Remove the phthalimide using hydrazine hydrate (Ing-Manske procedure) or methylamine in ethanol to reveal the primary amine.[1]

As a Neuroactive Scaffold (AChE & Sigma)

Unlike Thalidomide, the basic nitrogen in the piperidine ring confers affinity for targets that recognize cationic centers.[1]

  • Acetylcholinesterase (AChE) Inhibition: N-substituted phthalimides are known to bind the peripheral anionic site (PAS) of AChE.[1] The piperidine ring mimics the choline moiety.[1]

    • Design Tip: Benzylation of the piperidine nitrogen (N-benzyl-3-phthalimidopiperidine) significantly enhances AChE inhibitory potency (IC50 < 10 µM) for Alzheimer's research.[1]

  • Sigma Receptors: The pharmacophore "Hydrophobic Core (Phthalimide) + Linker + Basic Amine (Piperidine)" is a classic template for Sigma-1 receptor ligands, relevant in neuropathic pain and depression studies.[1]

References

  • PubChem. (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione | C13H14N2O2.[1][2] National Library of Medicine.[1] [Link]

  • European Patent Office. Processes for Preparing Isoindoline-1,3-dione Compounds. EP 2877462 B1.[1]

  • Journal of Applied Pharmaceutical Science. Recent Advances and Future Prospects of Phthalimide Derivatives. 2016.[1] [Link]

  • ResearchGate. Recent Advances in the Chemistry of Phthalimide Analogues and their Therapeutic Potential. [Link]

Sources

Exploratory

The 2-(Piperidin-3-yl)isoindoline-1,3-dione Scaffold: Beyond Cereblon—Mechanisms and Applications in Immunomodulation

[1] Executive Summary The 2-(piperidin-3-yl)isoindoline-1,3-dione scaffold represents a critical structural divergence from the classical immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidom...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 2-(piperidin-3-yl)isoindoline-1,3-dione scaffold represents a critical structural divergence from the classical immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1] While structurally homologous to the thalidomide core, this scaffold is distinguished by the reduction of the glutarimide ring to a piperidine ring (lacking the C2 and C6 carbonyls).

This modification fundamentally alters the pharmacologic profile: it abolishes the high-affinity binding to Cereblon (CRBN) —the primary target responsible for the teratogenicity and antiproliferative effects of IMiDs—while retaining potent anti-inflammatory activity through alternative pathways, primarily Sigma-1 receptor (


1R) modulation  and Phosphodiesterase-4 (PDE4) inhibition .[1] This guide details the synthesis, mechanistic validation, and experimental utility of this scaffold as a safer, non-degrader immunomodulatory agent.

Part 1: Structural & Mechanistic Foundations

The "Missing Carbonyls": A Safety Switch

The defining feature of the IMiD class is the glutarimide moiety (2,6-dioxopiperidine), which binds into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of the E3 ligase substrate receptor CRBN.

  • Thalidomide/IMiDs: The imide hydrogens of the glutarimide ring form critical hydrogen bonds with the CRBN backbone.

  • Piperidin-3-yl Scaffold: The removal of the carbonyl oxygens eliminates these hydrogen bond donors/acceptors.[1] Consequently, 2-(piperidin-3-yl)isoindoline-1,3-dione exhibits negligible affinity for CRBN .[1]

Implication: This scaffold serves as an essential "negative control" in PROTAC design to prove E3-ligase dependence and as a lead structure for non-teratogenic anti-inflammatory drugs.[1]

The Alternative Mechanism: Sigma-1 & PDE4

With CRBN binding abolished, the immunomodulatory activity of this scaffold is driven by:

  • Sigma-1 Receptor (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    1R) Agonism:  The basic nitrogen of the piperidine ring (often protonated at physiological pH) mimics the pharmacophore of high-affinity sigma ligands.[1] 
    
    
    
    1R activation at the mitochondrial-associated endoplasmic reticulum membrane (MAM) suppresses cytokine secretion (TNF-
    
    
    , IL-6).[1]
  • PDE4 Inhibition: The phthalimide (isoindoline-1,3-dione) core is a privileged structure for PDE4 inhibition, preventing cAMP hydrolysis and downregulating inflammatory signaling (NF-

    
    B pathway).[1]
    

MechanismDivergence Thalidomide Thalidomide Core (Glutarimide) CRBN Cereblon (CRBN) E3 Ligase Complex Thalidomide->CRBN High Affinity Piperidine Piperidin-3-yl Scaffold (Reduced Ring) Piperidine->CRBN No Binding Sigma Sigma-1 Receptor (MAM Interface) Piperidine->Sigma Agonism PDE4 PDE4 Enzyme Piperidine->PDE4 Inhibition Degradation Substrate Degradation (Teratogenicity/Antiproliferative) CRBN->Degradation Ubiquitination AntiInflam Immunomodulation (TNF-α Suppression) Sigma->AntiInflam PDE4->AntiInflam

Figure 1: Mechanistic divergence between the thalidomide (glutarimide) and piperidin-3-yl scaffolds.[1][2]

Part 2: Experimental Protocols

Synthesis of 2-(Piperidin-3-yl)isoindoline-1,3-dione

Causality: Direct condensation is preferred over multi-step protection strategies to maximize yield and minimize racemization of the chiral piperidine center.

Reagents:

  • 3-Aminopiperidine dihydrochloride (Enantiopure R or S, or racemate).[1]

  • Phthalic anhydride (or 3-nitrophthalic anhydride for amino-derivatives).[1]

  • Sodium acetate (Base).[1]

  • Acetic acid (Solvent).[1]

Protocol:

  • Preparation: Dissolve 3-aminopiperidine dihydrochloride (1.0 eq) and Sodium Acetate (2.2 eq) in glacial acetic acid. Stir for 15 min at RT to generate the free amine in situ.

  • Condensation: Add Phthalic anhydride (1.0 eq).

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) for the disappearance of the anhydride.

  • Work-up: Cool to RT. Pour into ice water. Neutralize with NaHCO3 to pH 8. Extract with Ethyl Acetate (3x).[1]

  • Purification: Wash organic layer with brine, dry over MgSO4, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography.

  • Validation: 1H NMR should show the diagnostic methine proton of the piperidine ring at ~4.2 ppm and the disappearance of the anhydride peaks.

Validating the "Non-Degrader" Status (CRBN Binding Assay)

Objective: Confirm the scaffold does not engage the E3 ligase, validating it as a safe immunomodulator.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

  • Probe: Cy5-labeled Thalidomide (Tracer).[1]

  • Protein: Terbium (Tb)-labeled Cereblon (CRBN-DDB1 complex).[1]

Steps:

  • Titration: Prepare a 10-point dilution series of the test compound (Piperidine scaffold) and a positive control (Pomalidomide).[1] Range: 10 µM to 0.1 nM.

  • Incubation: Mix Tb-CRBN (2 nM final), Cy5-Tracer (50 nM final), and compound in 384-well plates. Incubate for 60 min at RT.

  • Readout: Measure fluorescence emission at 665 nm (Cy5) and 620 nm (Tb) using a microplate reader (e.g., EnVision).

  • Analysis: Calculate TR-FRET ratio (665/620). Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Pomalidomide IC50 < 1 µM.[1] Piperidine scaffold IC50 > 50 µM (No binding).[1]

Functional Immunomodulation Assay

Objective: Quantify anti-inflammatory potency via TNF-


 suppression.[1]

Cell Line: RAW 264.7 (Murine Macrophages).[1] Stimulant: Lipopolysaccharide (LPS).[1]

Steps:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Adhere overnight.
    
  • Pre-treatment: Treat cells with the Piperidine scaffold (0.1 – 30 µM) for 1 hour. Include DMSO vehicle control.

  • Induction: Add LPS (final concentration 100 ng/mL). Incubate for 18–24 hours.[1]

  • Quantification: Collect supernatant. Analyze TNF-

    
     levels using a commercial ELISA kit.[1]
    
  • Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure cytokine reduction is not due to cytotoxicity.[1]

Part 3: Data Interpretation & Specifications

Comparative Pharmacological Profile

The following table summarizes the shift in activity when reducing the glutarimide to a piperidine.

FeatureThalidomide Core (Glutarimide)Piperidine Scaffold (Reduced)
CRBN Binding (IC50) ~2–5 µM> 100 µM (Inactive)
Sigma-1 Receptor (Ki) > 10 µM (Low Affinity)~2.4 µM (Moderate/High)
TNF-

Inhibition
PotentModerate to Potent
Teratogenicity Risk High (CRBN Dependent)Low (Predicted)
Primary Target E3 Ligase (CRBN)

1R / PDE4
Experimental Workflow Diagram

The following workflow illustrates the critical path for characterizing novel derivatives of this scaffold.

Workflow Start Synthesis of Piperidine-Phthalimide Derivative Step1 Step 1: CRBN Binding Screen (TR-FRET) Start->Step1 Decision1 Binds CRBN? Step1->Decision1 Step2 Step 2: Sigma Receptor Binding (Radioligand Assay) Decision1->Step2 No (IC50 > 50µM) OutcomeA Discard/Redesign (Teratogenicity Risk) Decision1->OutcomeA Yes (IC50 < 10µM) Step3 Step 3: Functional Assay (LPS-induced TNF-α) Step2->Step3 OutcomeB Lead Candidate (Non-CRBN Immunomodulator) Step3->OutcomeB

Figure 2: Screening workflow to validate non-CRBN immunomodulatory activity.

References

  • 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. Source: National Institutes of Health (PMC) [Link][1]

  • Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. Source: International Journal of Molecular Sciences [Link][1]

  • Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. Source: European Journal of Medicinal Chemistry / ResearchGate [Link][1]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Source: Journal of Medicinal Chemistry [Link][1]

Sources

Foundational

Stereochemical Control of 3-Substituted Piperidine-2,6-Diones: A Technical Guide for IMiDs and PROTAC Development

Executive Summary The 3-substituted piperidine-2,6-dione moiety (often colloquially referred to as the "glutarimide" or "phthalimide-piperidine" core) represents the obligate pharmacophore for binding Cereblon (CRBN), th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The 3-substituted piperidine-2,6-dione moiety (often colloquially referred to as the "glutarimide" or "phthalimide-piperidine" core) represents the obligate pharmacophore for binding Cereblon (CRBN), the substrate receptor of the CRL4 E3 ubiquitin ligase complex. This scaffold is the structural engine behind Immunomodulatory Imide Drugs (IMiDs) like Thalidomide, Lenalidomide, and Pomalidomide, and serves as the primary "warhead" for modern Proteolysis Targeting Chimeras (PROTACs).[1]

This guide addresses the critical challenge in working with this scaffold: configurational instability . The C3 chiral center is highly labile, undergoing rapid racemization under physiological conditions. For drug developers, understanding, synthesizing, and stabilizing this specific stereocenter is not merely a compliance issue—it is a determinant of biological efficacy and safety.

Part 1: Structural Basis & The Racemization Challenge

The Chemotype

While the prompt refers to "3-substituted piperidine phthalimides," the precise medicinal chemistry nomenclature is 3-substituted piperidine-2,6-dione .

  • The Anchor: The phthalimide (or isoindolinone) ring provides structural rigidity.

  • The Warhead: The piperidine-2,6-dione ring contains the glutarimide face that inserts into the tri-tryptophan pocket of CRBN.

  • The Chiral Center: Carbon-3 (C3) of the piperidine ring.

The Mechanism of Instability

The C3 proton in piperidine-2,6-diones is exceptionally acidic (


) because it is flanked by two carbonyl groups (imides). In any basic or even neutral aqueous medium, this proton is liable to removal, leading to a planar enolate intermediate. Reprotonation can occur from either face, resulting in racemization.

Critical Insight: Unlike standard piperidines (which are configurationally stable), the dione oxidation state creates a "ticking clock" for enantiopurity. In human plasma, the half-life of racemization for thalidomide is approximately 2–5 hours.

RacemizationMechanism Figure 1: Base-Catalyzed Keto-Enol Tautomerism Driving Racemization at C3 S_Isomer (S)-Enantiomer (Active Degrader) Transition Planar Enolate (Achiral Intermediate) S_Isomer->Transition Deprotonation (-H+) Base Base (B:) (e.g., pH > 7.0, Plasma) Base->Transition Transition->S_Isomer Reprotonation (Face A) R_Isomer (R)-Enantiomer (Often Inactive/Teratogenic) Transition->R_Isomer Reprotonation (Face B) R_Isomer->Transition Deprotonation

Part 2: Synthetic Strategies for Enantiopurity

Achieving high Enantiomeric Excess (ee) requires bypassing the thermodynamic tendency toward racemization. Two primary strategies dominate the field: Chiral Pool Synthesis (using Glutamine) and Late-Stage Resolution .

Strategy A: Chiral Pool Synthesis (Glutamine Route)

This method utilizes L-Glutamine or L-Isoglutamine as the starting material, which already possesses the desired stereocenter.

  • Advantage: Scalable and cost-effective.

  • Risk: The cyclization step (closing the glutarimide ring) often requires heat or activating agents (CDI, SOCl2) that can induce partial racemization.

  • Protocol Note: Cyclization must be performed under acidic conditions or using non-basic coupling agents to preserve the chiral center.

Strategy B: Chromatographic Resolution (The Gold Standard)

Due to the high risk of racemization during synthesis, the industry standard for PROTACs and IMiDs is to synthesize the racemate and separate enantiomers using Chiral SFC (Supercritical Fluid Chromatography) or HPLC.

Synthetic Workflow Decision Tree

SynthesisWorkflow Figure 2: Decision Matrix for Synthesizing Enantiopure Glutarimides Start Target: Chiral 3-Substituted Piperidine-2,6-Dione Decision Is the C3-Substituent Base-Sensitive? Start->Decision RouteA Route A: Chiral Pool (Start with L-Glutamine) Decision->RouteA No RouteB Route B: Racemic Synthesis + Resolution Decision->RouteB Yes (or Unknown) Cyclization Cyclization Step (CRITICAL: Avoid Heat/Base) RouteA->Cyclization Separation Chiral SFC/HPLC (Polysaccharide Columns) RouteB->Separation Analysis Verify ee% via Chiral HPLC Cyclization->Analysis Separation->Analysis Storage Lyophilize from Acidic Media Store at -20°C Analysis->Storage

Part 3: Analytical Protocols & Separation

The separation of thalidomide analogs is non-trivial due to their solubility profiles and on-column racemization risks.[2] The following protocols are validated for Lenalidomide, Pomalidomide, and their analogs.

Chiral HPLC/SFC Methodology

Column Selection: Amylose-based columns (immobilized) are superior due to solvent versatility. Mobile Phase: Avoid basic additives (DEA, TEA) which accelerate on-column racemization. Use acidic modifiers (Formic acid, Acetic acid).

ParameterHPLC Conditions (Polar Organic)SFC Conditions (High Throughput)
Stationary Phase Chiralpak IA or Chiralpak IC (Daicel)Chiralpak IA-U (Sub-2

m)
Mobile Phase MeOH / Acetonitrile (50:50) + 0.1% Formic AcidCO

(60%) / MeOH (40%)
Flow Rate 0.5 – 1.0 mL/min2.0 – 4.0 mL/min
Temperature 10°C – 20°C (Lower temp reduces racemization)35°C
Detection UV 220 nmUV 220 nm
Elution Order Typically (S) then (R) (Substrate dependent)Typically (S) then (R)
Protocol: Isolation of (S)-Pomalidomide

This protocol assumes a racemic mixture of Pomalidomide.

  • Sample Prep: Dissolve 10 mg of racemic Pomalidomide in 1 mL of MeOH:DMSO (9:1). Ensure complete dissolution; sonicate if necessary.

  • System Setup: Install a Chiralpak IA column (250 x 4.6 mm, 5

    
    m).[3][4] Purge system with MeOH containing 0.1% Acetic Acid.
    
  • Equilibration: Set column temperature to 15°C . (Crucial: Lowering temperature from 25°C to 15°C significantly improves peak resolution by slowing dynamic exchange).

  • Injection: Inject 5–10

    
    L.
    
  • Collection: Collect fractions corresponding to Peak 1 (typically S-isomer) and Peak 2.

  • Post-Processing: Immediately evaporate solvent under vacuum at <30°C . Do not use heat. Re-suspend in dry DMSO for biological assays or store as a solid at -20°C.

Part 4: Handling and Storage Guidelines

To maintain scientific integrity in biological assays, you must treat these compounds as "living" chemical entities that degrade over time.

  • Solvent Choice: Never store stock solutions in basic buffers (PBS pH 7.4). Stock solutions should be in 100% DMSO (anhydrous).

  • Assay Conditions: When diluting into media for cell-based assays, add the compound immediately prior to use. The half-life in tissue culture media (pH 7.4, 37°C) is roughly 3–8 hours.

    • Implication: For long-duration assays (24h+), the cells are effectively exposed to a racemate for the majority of the experiment, regardless of the initial enantiopurity.

  • QC Check: Always run a chiral QC trace immediately before critical in vivo dosing.

References

  • Muller, G. W., et al. (1993). Structural modifications of thalidomide produce analogs with enhanced tumor necrosis factor inhibitory activity. Journal of Medicinal Chemistry. Link

  • Tokunaga, E., et al. (2018). Understanding the Stereochemical Stability of Thalidomide and Its Analogues. Chemical & Pharmaceutical Bulletin. Link

  • Daicel Chiral Technologies. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases.[5]Link

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for drug-induced teratogenicity. Nature Structural & Molecular Biology. Link

  • Jacques, V., et al. (2015). Differentiation of the pro-inflammatory and anti-inflammatory effects of thalidomide analogs. PNAS. Link

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of 2-(piperidin-3-yl)isoindoline-1,3-dione: Protocols for Regioselective Phthaloylation

Executive Summary & Strategic Analysis The synthesis of 2-(piperidin-3-yl)isoindoline-1,3-dione (also referred to as -(3-piperidinyl)phthalimide) represents a critical transformation in the development of immunomodulator...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2-(piperidin-3-yl)isoindoline-1,3-dione (also referred to as


-(3-piperidinyl)phthalimide) represents a critical transformation in the development of immunomodulatory drugs (IMiDs) and neuroactive ligands. This scaffold shares structural homology with thalidomide and lenalidomide, where the glutarimide ring is replaced or modified by a piperidine moiety.

The Core Challenge: Regioselectivity The starting material, 3-aminopiperidine , contains two nucleophilic nitrogen atoms:

  • N1 (Endocyclic): A secondary amine (

    
    ).
    
  • N3 (Exocyclic): A primary amine (

    
    ).
    

While primary amines are generally more nucleophilic towards anhydrides, the secondary amine in the piperidine ring is highly reactive. Attempting a direct condensation with phthalic anhydride typically results in a statistical mixture of:

  • Target:

    
    -phthaloyl-3-aminopiperidine.
    
  • By-product:

    
    -phthaloyl-3-phthalimidopiperidine (Bis-phthalimide).
    
  • By-product: Amide/acid intermediates at the N1 position.

The Solution: The "Protect-Condense-Deprotect" Strategy To ensure high fidelity and yield, this protocol mandates the use of 1-Boc-3-aminopiperidine as the starting material. This orthogonal protection strategy isolates the primary amine for exclusive reaction with the phthaloylating agent, ensuring 100% regioselectivity.

Synthetic Workflow Visualization

The following diagram outlines the logical flow of the synthesis, contrasting the high-risk direct route with the validated protected route.

SyntheticRoute Start Starting Material: 3-Aminopiperidine DirectRoute Direct Condensation (Phthalic Anhydride) Start->DirectRoute High Risk Mixture Result: Complex Mixture (N1-acylation + N3-acylation) DirectRoute->Mixture ProtectedStart Recommended Start: 1-Boc-3-aminopiperidine Step1 Step 1: Phthaloylation (Phthalic Anhydride, Toluene, Reflux) ProtectedStart->Step1 Regioselective Intermediate Intermediate: tert-butyl 3-(1,3-dioxoisoindolin-2-yl) piperidine-1-carboxylate Step1->Intermediate Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Step2 FinalProduct Final Product: 2-(piperidin-3-yl)isoindoline-1,3-dione Step2->FinalProduct

Figure 1: Comparative workflow demonstrating the necessity of the Boc-protection strategy for regiochemical control.

Detailed Experimental Protocol

Phase 1: Phthalimide Formation (Condensation)

This step installs the phthalimide ring on the exocyclic amine. We utilize a Dean-Stark apparatus to remove water azeotropically, driving the equilibrium toward the cyclic imide.

  • Starting Material: 1-Boc-3-aminopiperidine (CAS: 184637-48-7).

  • Reagent: Phthalic Anhydride (CAS: 85-44-9).

  • Solvent: Toluene (high boiling point, forms azeotrope with water).

Step-by-Step Procedure:
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 1-Boc-3-aminopiperidine (10.0 g, 50.0 mmol, 1.0 equiv) and Phthalic Anhydride (7.4 g, 50.0 mmol, 1.0 equiv) to the flask.

  • Solvation: Add Toluene (100 mL) and Triethylamine (0.7 mL, 5.0 mmol, 0.1 equiv). Note: TEA acts as a catalyst to initiate the nucleophilic attack.

  • Reaction: Heat the mixture to vigorous reflux (

    
    ). Maintain reflux for 4–6 hours.
    
    • Checkpoint: Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water evolution ceases.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3). The starting amine (ninhydrin active) should disappear, and a new UV-active spot (Phthalimide) should appear (

    
    ).
    
  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate the toluene solution under reduced pressure (Rotavap).

    • Redissolve the residue in EtOAc (150 mL).

    • Wash with 1N HCl (50 mL), Sat.

      
       (50 mL), and Brine (50 mL).[1]
      
    • Dry over

      
      , filter, and concentrate to yield the crude intermediate tert-butyl 3-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate .
      
    • Purification: Usually sufficiently pure (>95%) for the next step. If needed, recrystallize from EtOH/Hexane.

Phase 2: Boc-Deprotection

Removal of the tert-butyl carbamate group releases the secondary amine.

Step-by-Step Procedure:
  • Setup: Place the intermediate from Phase 1 (approx. 15 g) in a 500 mL RBF.

  • Solvation: Dissolve in Dichloromethane (DCM) (60 mL).

  • Acidolysis: Cool to

    
     (ice bath). Add Trifluoroacetic Acid (TFA)  (30 mL) dropwise over 15 minutes.
    
    • Caution: Gas evolution (

      
       and Isobutylene) will occur. Ensure proper venting.
      
  • Reaction: Remove the ice bath and stir at Room Temperature for 2 hours.

  • Workup (Isolation as Free Base):

    • Concentrate the reaction mixture to remove excess TFA/DCM.

    • Redissolve the oily residue in DCM (100 mL).

    • Carefully neutralize with Sat.

      
       solution until pH ~8.
      
    • Separate the organic layer.[1][2][3] Extract the aqueous layer with DCM (

      
       mL) and IPA/Chloroform (1:3) if the product is highly polar.
      
    • Combine organics, dry over

      
      , and concentrate.
      
  • Alternative Workup (Isolation as HCl Salt - Recommended for Stability):

    • Instead of TFA, dissolve intermediate in 4M HCl in Dioxane . Stir for 2 hours.

    • The product often precipitates as the hydrochloride salt. Filter the white solid and wash with diethyl ether.

Quantitative Data Summary

ParameterValue / ConditionNotes
Reaction Stoichiometry 1:1 (Amine : Anhydride)Slight excess of anhydride (1.05 eq) is acceptable.
Temperature (Step 1)

(Reflux)
Essential for ring closure (dehydration).
Time (Step 1) 4–6 HoursMonitor water evolution in Dean-Stark.
Yield (Step 1) 85–95%High efficiency due to Boc-protection.
Yield (Step 2) >90%Quantitative deprotection is typical.
Final Appearance White/Off-white SolidHCl salt is hygroscopic; store in desiccator.

Mechanism of Action

The formation of the phthalimide ring proceeds through a two-step mechanism:

  • Nucleophilic Addition: The primary amine of the piperidine attacks the carbonyl carbon of the phthalic anhydride, opening the ring to form a phthalamic acid intermediate.

  • Cyclodehydration: Under thermal conditions (reflux), the secondary amide nitrogen attacks the carboxylic acid carbonyl, expelling water and closing the five-membered imide ring.

Mechanism Step1 Nucleophilic Attack (Amine -> Anhydride) Intermediate Phthalamic Acid Intermediate Step1->Intermediate Fast Step2 Cyclodehydration (- H2O) Intermediate->Step2 Heat/Reflux Product Phthalimide Product Step2->Product

Figure 2: Mechanistic pathway from amine addition to imide ring closure.

Troubleshooting & Critical Parameters

  • Incomplete Cyclization: If the intermediate phthalamic acid persists (seen as a streaky spot on TLC), increase the reaction time or add a catalytic amount of acetic acid to the toluene reflux.

  • Solubility Issues: The final free amine is moderately polar. If extraction with DCM is difficult, salt formation (HCl) is the preferred isolation method.

  • Regioselectivity Failure: If you observe "double" reaction products, verify the integrity of your starting material (1-Boc-3-aminopiperidine). If the Boc group was partially degraded, the secondary amine will react.

References

  • Synthesis of Phthalimides (General): Noyes, W. A.; Porter, P. K.[4] "Phthalimide."[2][4][5][6][7] Organic Syntheses, Coll.[4] Vol. 1, p.457 (1941). Link

  • Boc-Protection Strategy: BenchChem Application Note. "Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers." Link

  • Isoindoline-1,3-dione Derivatives: Molecules. "A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase Inhibitors." (2024). Link

  • Commercial Availability & CAS Verification: "2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride."[8] BLD Pharm.[8] Link

  • Lenalidomide Analog Synthesis: Muller, G. W., et al. "Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha." Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. Link

Sources

Application

Application Note: Strategic Functionalization of the Piperidine Nitrogen in 2-(piperidin-3-yl)isoindoline-1,3-dione

Strategic Overview The molecule 2-(piperidin-3-yl)isoindoline-1,3-dione (often supplied as the hydrochloride salt, CAS 1381795-31-8) represents a high-value scaffold in medicinal chemistry. Structurally, it consists of a...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The molecule 2-(piperidin-3-yl)isoindoline-1,3-dione (often supplied as the hydrochloride salt, CAS 1381795-31-8) represents a high-value scaffold in medicinal chemistry. Structurally, it consists of a piperidine ring bearing a phthalimide moiety at the C3 position.

This scaffold serves two primary roles in drug discovery:

  • "De-oxo" Cereblon Ligand Analog: While lacking the glutarimide carbonyls required for high-affinity Cereblon (CRBN) binding, it serves as a critical negative control or a physicochemical probe in PROTAC® development [1].[1]

  • Masked 3-Aminopiperidine: The phthalimide group acts as a robust protecting group for the exocyclic amine, allowing selective functionalization of the secondary piperidine nitrogen (N1). This is a key route to synthesizing DPP-4 inhibitors, GPCR ligands (e.g., 5-HT antagonists), and AChE inhibitors [2, 3].

The Challenge: Orthogonal Reactivity

The primary synthetic challenge is functionalizing the nucleophilic piperidine nitrogen (N1) without compromising the electrophilic phthalimide ring. The phthalimide is sensitive to:

  • Strong aqueous bases (Hydrolysis to phthalamic acid).

  • Hydrazine/Primary Amines (Trans-imidization or Gabriel deprotection).

  • Strong reducing agents (Reduction to isoindoline or ring opening).

This guide provides three field-proven protocols to functionalize the N1 position while preserving the phthalimide integrity.

Decision Logic & Workflow

The choice of method depends on the desired linker or functional group.

G Start Target: N1-Functionalization Goal_Alkyl Goal: Alkyl Chain / Linker (PROTACs, Libraries) Start->Goal_Alkyl Goal_Aryl Goal: Aryl / Heteroaryl (Fluorophores, Rigid Linkers) Start->Goal_Aryl Goal_Amide Goal: Amide / Urea (Fragment Growth) Start->Goal_Amide Method_RedAm Method A: Reductive Amination (STAB/DCE) Goal_Alkyl->Method_RedAm Preferred (Mild) Method_SNAr Method B: SNAr Substitution (DIPEA/DMSO) Goal_Aryl->Method_SNAr Requires EWG on Aryl Method_Acyl Method C: Acylation (Acid Chloride/Base) Goal_Amide->Method_Acyl Standard Coupling

Figure 1: Decision matrix for selecting the appropriate functionalization strategy.

Experimental Protocols

Protocol A: Reductive Amination (The "Soft" Approach)

Best for: Attaching alkyl linkers (e.g., for PROTACs) or benzyl groups. Mechanism: Formation of an iminium ion followed by in situ reduction. Critical Control: Use Sodium Triacetoxyborohydride (STAB). It is mild enough to leave the phthalimide carbonyls untouched, unlike LiAlH4.

Materials:

  • Substrate: 2-(piperidin-3-yl)isoindoline-1,3-dione HCl (1.0 eq)

  • Aldehyde/Ketone component (1.1 – 1.2 eq)

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.0 eq - only to neutralize HCl salt)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step:

  • Salt Freeing: In a flame-dried flask, suspend the piperidine-phthalimide HCl salt (1.0 mmol) in DCE (10 mL). Add DIPEA (1.0 mmol) and stir for 10 min until the solution clarifies.

    • Note: Do not use excess base; high pH can inhibit the iminium formation.

  • Imine Formation: Add the aldehyde (1.1 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • QC Check: If the aldehyde is aromatic, formation of the imine can often be tracked by TLC.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

    • Why: Portion-wise addition prevents exotherms that could degrade sensitive linkers.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 min.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Best for: Attaching electron-deficient aromatic rings (e.g., 4-fluoronitrobenzene, pyridines). Mechanism: Addition-Elimination on an aryl ring. Critical Control: Temperature. Excessive heat (>100°C) with basic amines can cause phthalimide ring opening.

Materials:

  • Substrate: 2-(piperidin-3-yl)isoindoline-1,3-dione HCl (1.0 eq)

  • Electrophile: 4-Fluoronitrobenzene (or similar) (1.1 eq)

  • Base: DIPEA or K2CO3 (2.5 – 3.0 eq)

  • Solvent: DMSO or DMF (Dry)

Step-by-Step:

  • Dissolution: Dissolve the piperidine salt (1.0 mmol) and Electrophile (1.1 mmol) in DMSO (3 mL).

  • Basification: Add DIPEA (3.0 mmol). The solution usually turns yellow/orange upon addition if nitro-aromatics are present.

  • Heating: Heat to 80°C–90°C. Monitor by LCMS.

    • Time: Typically 2–6 hours.

    • Warning: Do not exceed 100°C. Phthalimides are prone to hydrolysis by adventitious water at high temperatures in basic media [4].

  • Workup:

    • Pour reaction mixture into ice-water (30 mL).

    • If solid precipitates: Filter and wash with water.[2]

    • If oil forms: Extract with EtOAc. Wash organic layer extensively with water (to remove DMSO) and brine.

  • Purification: Recrystallization (EtOH) or Column Chromatography (Hexane/EtOAc).

Protocol C: Acylation (Amide Coupling)

Best for: Creating amide libraries or urea linkages.[1] Critical Control: Avoid primary amine contamination in the reagents, which can displace the phthalimide (Gabriel mechanism).[3]

Step-by-Step:

  • Setup: Suspend piperidine salt (1.0 mmol) in DCM (5 mL) at 0°C.

  • Base: Add Pyridine or TEA (2.5 eq).

  • Addition: Dropwise add the Acid Chloride (1.1 eq) or Isocyanate (for ureas).

  • Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.

  • Workup: Wash with 0.1 N HCl (rapidly) to remove excess pyridine, then NaHCO3.

    • Note: The phthalimide is stable to dilute, cold acid washes.

Analytical Data & QC

Key Characterization Features (1H NMR in DMSO-d6):

FeatureChemical Shift (δ)Diagnostic Change
Phthalimide Ar-H 7.80 – 7.95 ppm (m, 4H)Should remain a distinct multiplet. Loss of symmetry suggests ring opening.
Piperidine C3-H ~4.2 – 4.5 ppm (m, 1H)Shift depends on N1-substituent.
N1-CH2 (New) 2.0 – 3.5 ppmAppearance confirms alkylation/acylation.
Amide NH N/AIf Phthalimide opens, a new amide NH and carboxylic acid signal appear.

Troubleshooting Table:

ObservationRoot CauseSolution
Phthalimide Ring Opening Base concentration too high or wet solvent.Use DIPEA instead of hydroxide bases. Dry solvents (DMF/DMSO) over sieves.
Low Conversion (SNAr) Poor nucleophilicity of N1.Switch solvent to NMP; increase temp to 90°C (max).
Trans-imidization Presence of primary amines.[4]Ensure reagents (aldehydes/halides) are free of primary amine impurities.

Visualizing the Mechanism (Reductive Amination)

Reaction cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Hydride Transfer SM Piperidine-Phthalimide (Secondary Amine) Iminium Iminium Ion Intermediate SM->Iminium + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Product N-Alkylated Product Iminium->Product Reduction STAB NaBH(OAc)3 (Hydride Source) STAB->Product

Figure 2: Mechanistic pathway for the reductive amination of the piperidine nitrogen.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link

  • Luo, W., et al. (2018). Synthesis and biological evaluation of new 4-amino-2-(piperidin-3-yl)isoindoline-1,3-diones. Bioorganic & Medicinal Chemistry Letters, 28(3), 380-384. Link

  • Niazi, S., et al. (2021).[5] A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Molecules, 26(22), 6825. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Phthalimide stability section). Link

Sources

Method

Application Notes and Protocols: Reductive Amination Strategies Involving 2-(piperidin-3-yl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides detailed application notes and robust protocols for the reducti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the reductive amination of 2-(piperidin-3-yl)isoindoline-1,3-dione, a key structural motif in medicinal chemistry. This document is designed to equip researchers with the foundational knowledge and practical insights required to successfully synthesize a diverse range of N-substituted derivatives. We will delve into the mechanistic underpinnings of the reaction, explore various strategic approaches, and present a validated, step-by-step protocol for a representative transformation. The causality behind experimental choices, troubleshooting, and optimization strategies are also discussed to ensure reliable and reproducible outcomes.

Introduction: The Significance of 2-(piperidin-3-yl)isoindoline-1,3-dione Derivatives

The 2-(piperidin-3-yl)isoindoline-1,3-dione scaffold is a privileged structure in modern drug discovery, most notably as the core of immunomodulatory drugs such as Lenalidomide and Pomalidomide.[1][2] The isoindoline-1,3-dione (phthalimide) moiety is known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[3][4] The piperidine ring, on the other hand, provides a versatile handle for introducing various substituents, allowing for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target engagement.

Reductive amination is a powerful and widely utilized method for the N-alkylation of amines, offering a more controlled alternative to direct alkylation with alkyl halides, which can often lead to over-alkylation.[2] This one-pot reaction, which proceeds through an intermediate imine or iminium ion, is highly efficient for creating new carbon-nitrogen bonds.[5] This guide will focus on the practical application of this reaction to the secondary amine of 2-(piperidin-3-yl)isoindoline-1,3-dione.

Mechanistic Overview of Reductive Amination

The reductive amination process involves two key steps that typically occur in a single reaction vessel:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine (2-(piperidin-3-yl)isoindoline-1,3-dione) on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. This step is often catalyzed by mild acid.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine.

The choice of reducing agent is critical. It must be mild enough to not reduce the starting aldehyde or ketone, but reactive enough to efficiently reduce the iminium ion intermediate.[6]

Diagram 1: General Mechanism of Reductive Amination

Reductive_Amination_Mechanism Start Aldehyde/Ketone + 2-(piperidin-3-yl)isoindoline-1,3-dione Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration (-H2O) [Acid Catalysis] Product N-Substituted Product Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Iminium

Caption: The two-step process of reductive amination.

Strategic Considerations and Reagent Selection

The Amine: 2-(piperidin-3-yl)isoindoline-1,3-dione

The starting amine is typically used as its hydrochloride salt for improved stability and handling. Prior to the reaction, the free base must be generated in situ or extracted. The phthalimide group is strongly electron-withdrawing, which reduces the nucleophilicity of the piperidine nitrogen. This may result in slower reaction rates compared to more electron-rich secondary amines.[7]

The Carbonyl Component

A wide variety of aldehydes and ketones can be employed in this reaction. Aromatic and aliphatic aldehydes are generally good substrates. Ketones can also be used, though they are typically less reactive than aldehydes and may require the addition of an acid catalyst, such as acetic acid, to facilitate iminium ion formation.[6]

The Reducing Agent: A Comparative Overview

Sodium triacetoxyborohydride (STAB) is the reagent of choice for most reductive aminations involving secondary amines.[6] Its mild and selective nature makes it ideal for one-pot procedures.[6]

Reducing AgentAdvantagesDisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (STAB) Mild and selective for iminium ions.[6] Tolerates a wide range of functional groups. Generally gives high yields with minimal side products.[6]Moisture sensitive.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[8]
Sodium Cyanoborohydride (NaBH₃CN) Effective and selective.Highly toxic (releases HCN in acidic conditions).Methanol
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde/ketone.[8] Often requires a two-step procedure.[6]Methanol, Ethanol

Detailed Experimental Protocol: Synthesis of 2-(1-benzylpiperidin-3-yl)isoindoline-1,3-dione

This protocol provides a representative example of the reductive amination of 2-(piperidin-3-yl)isoindoline-1,3-dione with benzaldehyde using sodium triacetoxyborohydride.

Diagram 2: Experimental Workflow

Experimental_Workflow Start 1. Combine amine, aldehyde, and solvent (DCM) Stir 2. Stir at room temperature (30-60 min for iminium formation) Start->Stir Add_STAB 3. Add STAB portion-wise Stir->Add_STAB React 4. Reaction monitoring (TLC or LC-MS) until completion (2-16 hours) Add_STAB->React Quench 5. Quench with sat. NaHCO₃ (aq) React->Quench Extract 6. Aqueous work-up and extraction Quench->Extract Purify 7. Dry, concentrate, and purify (Column Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: Step-by-step workflow for the reductive amination.

Materials and Reagents
ReagentM.W.AmountMolesEquivalents
2-(piperidin-3-yl)isoindoline-1,3-dione HCl266.72267 mg1.01.0
Triethylamine101.190.14 mL1.01.0
Benzaldehyde106.120.11 mL1.11.1
Sodium Triacetoxyborohydride (STAB)211.94318 mg1.51.5
Dichloromethane (DCM)-10 mL--
Saturated Sodium Bicarbonate (aq)-~20 mL--
Brine-~20 mL--
Anhydrous Sodium Sulfate-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(piperidin-3-yl)isoindoline-1,3-dione hydrochloride (267 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL).

  • Free-Basing: Add triethylamine (0.14 mL, 1.0 mmol) to the suspension to generate the free base of the amine. Stir for 10-15 minutes at room temperature.

  • Aldehyde Addition: Add benzaldehyde (0.11 mL, 1.1 mmol) to the reaction mixture.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (1 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(1-benzylpiperidin-3-yl)isoindoline-1,3-dione.

Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Slow or Incomplete Reaction Reduced nucleophilicity of the amine due to the electron-withdrawing phthalimide group. Steric hindrance from the aldehyde or ketone.Add a catalytic amount of acetic acid (0.1-0.2 equivalents) to promote iminium ion formation. Increase the reaction time. Gently warm the reaction mixture (e.g., to 40 °C).
Formation of Side Products Impure starting materials. Reaction temperature too high.Ensure all reagents and solvents are pure and anhydrous. Maintain the reaction at room temperature unless gentle heating is required for slow reactions.
Difficult Purification Co-elution of product with unreacted aldehyde or other impurities.If the product is basic, an acidic wash during the work-up can sometimes help remove non-basic impurities. Optimize the solvent system for column chromatography.

Conclusion

Reductive amination using sodium triacetoxyborohydride is a highly effective and versatile strategy for the N-alkylation of 2-(piperidin-3-yl)isoindoline-1,3-dione. This method allows for the synthesis of a wide array of derivatives with high yields and operational simplicity. By understanding the reaction mechanism and key experimental parameters, researchers can confidently apply this protocol to generate novel compounds for various applications in drug discovery and medicinal chemistry.

References

  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • Ambeed, Inc. (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride.
  • BenchChem. (2025). A Head-to-Head Battle of Hydrides: STAB vs.
  • Touchette, K. M. (2006). Synthesis of a drug-like tertiary amide by reductive amination.
  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Sigma-Aldrich.
  • Organic Chemistry Portal.
  • MDPI. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
  • Sigma-Aldrich. Sodium Triacetoxyborohydride.
  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor.
  • ACS Publications. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry.
  • ChemScene. (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride.
  • Sigma-Aldrich. (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione (2S,3S) - Sigma-Aldrich.
  • Semantic Scholar. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vit.
  • Sciencemadness.org.
  • PMC. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase.
  • Encyclopedia.pub. (2022). Development of Analogs of Thalidomide.
  • Master Organic Chemistry. (2017).
  • MDPI. (2022).
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Chemistry Steps. (2024).
  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Thesis Template. Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB).
  • PubChem. 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione.

Sources

Application

Designing heterobifunctional degraders using 2-(piperidin-3-yl)isoindoline-1,3-dione anchors

This Application Note is designed for medicinal chemists and chemical biologists. It addresses the specific use of 2-(piperidin-3-yl)isoindoline-1,3-dione (also known as 3-phthalimidopiperidine ) as a scaffold for hetero...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists. It addresses the specific use of 2-(piperidin-3-yl)isoindoline-1,3-dione (also known as 3-phthalimidopiperidine ) as a scaffold for heterobifunctional degraders (PROTACs).

Executive Summary

The molecule 2-(piperidin-3-yl)isoindoline-1,3-dione is a structural analog of Thalidomide where the glutarimide ring (2,6-dioxopiperidine) is replaced by a reduced piperidine ring.

Critical Scientific Context: Standard Cereblon (CRBN) binders (Thalidomide, Lenalidomide, Pomalidomide) rely on the glutarimide moiety for high-affinity binding. The imide -NH- and the two carbonyls form critical hydrogen bonds with the tri-tryptophan pocket (W380, W386, W400) of CRBN. The unsubstituted piperidine analog lacks these carbonyl acceptors and typically exhibits significantly reduced or abolished binding affinity for CRBN.

Therefore, this guide focuses on two distinct applications for this scaffold:

  • As a "Negative Control" Anchor: To demonstrate the necessity of the glutarimide carbonyls in SAR studies.

  • As a "Tunable Scaffold": Utilizing the reactive secondary amine (piperidine nitrogen) to generate novel CRBN binders via N-functionalization (e.g., ureas, sulfonamides) that mimic the electrostatic footprint of the glutarimide or engage novel residues.

Part 1: Strategic Design & Rationale

Pharmacophore Analysis: Glutarimide vs. Piperidine

The choice of anchor dictates the degradation efficiency and E3 ligase selectivity.

FeatureThalidomide (Standard) 3-Phthalimidopiperidine (This Anchor) Implication for Design
Structure 2-(2,6-dioxopiperidin-3-yl)...2-(piperidin-3-yl)...Missing two carbonyls (C2, C6).
CRBN Binding High (Kd ~250 nM)Low / Negligible Requires modification to bind CRBN effectively.
Stability Hydrolytically unstable (Glutarimide opens)High Stability Piperidine ring is resistant to hydrolysis.
Linker Site Phthalimide Ring (C4/C5)Piperidine Nitrogen (N1)Offers a unique vector for linker attachment.
Design Strategy: The "N-Vector" Approach

Since the core piperidine does not bind CRBN well, the design must leverage the Piperidine Nitrogen (N1) .

  • Strategy A (Linker Attachment via N1): Attach the linker directly to the piperidine nitrogen.

    • Risk: This occupies the space usually reserved for the glutarimide NH (H-bond donor).

    • Mitigation: The linker must be designed to exit the pocket without steric clash, or the N-substituent must provide compensatory binding interactions (e.g., an N-acyl group acting as a hydrogen bond acceptor).

  • Strategy B (Pharmacophore Restoration): Functionalize the N1 position with electron-withdrawing groups (EWG) or heterocycles to mimic the glutarimide's electronics, then attach the linker to the Phthalimide ring (requires pre-functionalized phthalimide).

Part 2: Visualization of Design Logic

DesignLogic Anchor 2-(piperidin-3-yl) isoindoline-1,3-dione Analysis Pharmacophore Analysis: Missing H-bond acceptors Anchor->Analysis Evaluate Strategy1 Strategy A: Linker via Piperidine N Analysis->Strategy1 Exploit Secondary Amine Strategy2 Strategy B: Phthalimide Linker (Piperidine as Control) Analysis->Strategy2 Standard Topology Outcome1 Novel Binding Mode? (Requires Validation) Strategy1->Outcome1 Outcome2 Negative Control (Loss of Potency) Strategy2->Outcome2

Caption: Decision matrix for utilizing the piperidine-isoindoline scaffold. Strategy A explores novel vectors; Strategy B serves as a negative control.

Part 3: Experimental Protocols

Protocol 1: Synthesis of N-Linked Degraders (The "N-Vector")

This protocol describes attaching a linker-POI ligand construct to the piperidine nitrogen.

Materials:

  • Anchor: 2-(piperidin-3-yl)isoindoline-1,3-dione (HCl salt).[1]

  • Linker-Ligand: Alkyl halide or Aldehyde functionalized Linker-POI ligand.

  • Base: DIPEA or TEA.

  • Solvent: DMF or DCM.

Workflow:

Method A: Nucleophilic Substitution (SN2)

  • Dissolution: Dissolve 1.0 eq of 2-(piperidin-3-yl)isoindoline-1,3-dione HCl in anhydrous DMF (0.1 M).

  • Activation: Add 3.0 eq of DIPEA. Stir for 10 min at RT to free the secondary amine.

  • Coupling: Add 1.1 eq of the Linker-Halide (e.g., Bromo-PEG-Ligand).

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: Look for the mass shift corresponding to alkylation.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Method B: Reductive Amination (Preferred for sterics)

  • Dissolution: Dissolve 1.0 eq of Anchor and 1.2 eq of Linker-Aldehyde in DCM/MeOH (4:1).

  • Imine Formation: Add catalytic acetic acid. Stir for 1 hour.

  • Reduction: Add 2.0 eq of NaBH(OAc)3. Stir at RT overnight.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

Protocol 2: Biological Validation (Critical Step)

Because this anchor is non-standard, you must validate CRBN binding before proceeding to cellular degradation assays.

Assay: Fluorescence Polarization (FP) Competition Assay

  • Tracer: Cy5-labeled Thalidomide (binds CRBN).

  • Protein: Recombinant Human CRBN-DDB1 complex.

  • Protocol:

    • Incubate CRBN-DDB1 (50 nM) with Cy5-Thalidomide (10 nM) in assay buffer (PBS + 0.01% Triton X-100).

    • Add increasing concentrations of your synthesized Piperidine-Degrader (0.1 nM to 100 µM).

    • Measure FP after 1 hour.

    • Interpretation:

      • High IC50 (>10 µM): The piperidine modification failed to restore binding. The molecule is inactive.

      • Low IC50 (<1 µM): The N-substitution successfully mimics the glutarimide or engages a new pocket. Proceed to degradation assays.

Part 4: Data Presentation & Analysis

When reporting results for this scaffold, use the following structure to ensure clarity regarding the "glutarimide vs. piperidine" effect.

Table 1: Comparative Binding & Degradation Data

Compound IDAnchor TypeLinker AttachmentCRBN IC50 (FP)DC50 (Cellular)DmaxNotes
Control ThalidomideC4-Phthalimide~250 nMN/AN/APositive Control
Cmpd-1 PiperidineN1-Piperidine TBDTBDTBDTest of N-vector strategy
Cmpd-2 PiperidineC4-Phthalimide>50 µM>10 µM<10%Negative Control (Expected)

Part 5: Troubleshooting & Optimization

Issue: No CRBN Binding observed.

  • Cause: The unadorned piperidine ring cannot form the necessary H-bonds with W380/W386.

  • Solution: Convert the piperidine amine into a Urea or Acyl-sulfonamide .

    • Reaction: React the piperidine anchor with an Isocyanate-Linker instead of an Alkyl-Halide. The resulting Urea (-NH-CO-NH-) provides H-bond donors/acceptors that may rescue binding.

Issue: Low Solubility.

  • Cause: The isoindoline core is planar and hydrophobic.

  • Solution: Use PEG-based linkers rather than alkyl chains.

References

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

  • Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350. Link

  • Matyskiela, M. E., et al. (2016). "A hypermorphic mutation in CRBN confers resistance to immunomodulatory drugs." Nature, 535, 252–257. Link

  • Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4, 314–322. Link

Sources

Method

Precision Bioconjugation of Phthalimide-Based Cereblon Ligands for PROTAC Development

Executive Summary & Strategic Design The successful development of Proteolysis Targeting Chimeras (PROTACs) recruiting the E3 ligase Cereblon (CRBN) hinges on the precise chemical modification of phthalimide-based ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Design

The successful development of Proteolysis Targeting Chimeras (PROTACs) recruiting the E3 ligase Cereblon (CRBN) hinges on the precise chemical modification of phthalimide-based ligands (Thalidomide, Lenalidomide, Pomalidomide). Unlike standard small molecule synthesis, PROTAC bioconjugation requires a "vector-aware" approach to ensure that linker attachment does not sterically occlude the glutarimide moiety—the critical pharmacophore responsible for engaging the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

Vector Analysis: C4 vs. C5 Functionalization

The choice of attachment point on the phthalimide ring dictates the degradation profile and ternary complex stability.

FeatureC4-Position (Pomalidomide-like) C5-Position (Lenalidomide-like)
Chemical Handle Typically derived from 4-fluorothalidomide or 3-aminophthalic anhydride.Derived from 4-methyl-3-nitrobenzoate or 4-aminophthalic acid.
Binding Affinity Generally retains higher affinity for CRBN; mimics Pomalidomide structure.Can show reduced affinity depending on linker rigidity; mimics Lenalidomide.
Degradation Profile Often yields more potent degraders for targets like BRD4 and BTK due to favorable exit vectors.Useful alternative when C4 vectors cause steric clashes with the Target Protein (POI).
Recommendation Primary Choice for initial library generation.Secondary Choice for SAR optimization.
Critical Stability Warning: The Glutarimide Ring

Expert Insight: The glutarimide ring is hydrolytically unstable, particularly at pH > 7.5. Under basic conditions, it undergoes ring-opening to form isoglutamine derivatives, rendering the ligand inactive.

  • Operational Rule: Maintain pH < 7.0 during all aqueous workups.

  • Storage: Store lyophilized powders at -20°C; avoid storing in DMSO at Room Temperature (RT) for >24 hours.

Experimental Workflow Visualization

The following diagram outlines the critical path from precursor selection to validated PROTAC.

PROTAC_Workflow cluster_warning Critical QC Point Start Precursor Selection (4-Fluorothalidomide) Step1 Linker Attachment (SNAr Reaction) Start->Step1 Diamine/Linker Step2 Warhead Conjugation (Amide Coupling/Click) Step1->Step2 POI Ligand Step3 Purification (Prep-HPLC, Acidic) Step2->Step3 Crude Mix Validation Validation (FP Assay & WB) Step3->Validation Pure PROTAC

Caption: Workflow for CRBN-ligand bioconjugation emphasizing the critical acidic purification step to prevent glutarimide hydrolysis.

Protocol A: Synthesis of Linker-Functionalized Anchor (SNAr Route)

This protocol utilizes 4-fluorothalidomide as the electrophile. This is superior to starting with amino-thalidomide because Nucleophilic Aromatic Substitution (SNAr) allows for the direct introduction of complex amine-functionalized linkers in a single step with high regioselectivity.

Materials
  • Substrate: 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (4-Fluorothalidomide).[1]

  • Nucleophile: Mono-Boc-protected diamine linker (e.g., N-Boc-PEG4-amine).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous DMSO or NMP (DMF can be used but decomposes to dimethylamine at high heat, causing side reactions).

Step-by-Step Methodology
  • Preparation: In a microwave vial or pressure tube, dissolve 4-fluorothalidomide (1.0 equiv, e.g., 100 mg) and the amine linker (1.2 equiv) in anhydrous DMSO (concentration ~0.2 M).

  • Activation: Add DIPEA (2.5 equiv).

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Expert Note: While 4-fluorothalidomide is reactive, the electron-withdrawing nature of the phthalimide ring activates the C4 position. Temperatures >120°C may degrade the glutarimide ring.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the fluoro-starting material (M+H) and appearance of the yellow/orange product (amino-substituted phthalimides are often fluorescent/colored).

  • Workup (Crucial):

    • Dilute the reaction mixture with water containing 0.1% Formic Acid (do not use neutral water or bicarbonate).

    • Extract with Ethyl Acetate (x3).[2]

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.[2]

  • Deprotection (If Boc-linker used): Treat the crude residue with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour at RT. Remove volatiles under reduced pressure.

    • QC Step: Ensure complete removal of TFA, as residual acid can interfere with the subsequent coupling.

Protocol B: Warhead Conjugation (Amide Coupling)

Once the CRBN anchor is functionalized with a linker and a primary amine (from Protocol A), it is coupled to the carboxylic acid of the Target Protein (POI) ligand.

Materials
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Why HATU? It provides faster kinetics than EDC/NHS and minimizes racemization of the glutarimide chiral center compared to slower reagents.

  • Base: DIPEA or N-methylmorpholine (NMM).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Activation: Dissolve the POI Ligand-COOH (1.0 equiv) and HATU (1.1 equiv) in DMF. Add DIPEA (2.0 equiv) and stir for 5 minutes to form the activated ester.

  • Coupling: Add the CRBN-Linker-NH2 (1.0 equiv, from Protocol A) to the activated mixture.

  • Incubation: Stir at Room Temperature for 2–4 hours.

    • Expert Note: Do not heat. If the reaction is sluggish, add more HATU/Base rather than increasing temperature to protect the glutarimide.

  • Purification (Prep-HPLC):

    • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% to 95% B over 20 mins.

    • Warning: Avoid ammonium bicarbonate or high pH buffers.

  • Lyophilization: Freeze-dry fractions immediately. Do not leave in aqueous solution overnight.

Protocol C: Validation via Fluorescence Polarization (FP)

Before cell-based degradation assays, you must confirm the PROTAC still binds CRBN. Large linkers can sometimes induce steric clashes that abolish binding.

Assay Principle

This is a competitive binding assay.[3][4] A fluorescent tracer (Cy5-Thalidomide or BODIPY-Thalidomide) bound to Recombinant CRBN-DDB1 complex is displaced by your PROTAC. A decrease in polarization (mP) indicates successful binding.

FP_Assay cluster_high High Polarization (Bound State) cluster_low Low Polarization (Free State) Complex CRBN Protein + Cy5-Thalidomide Tracer Rotation Slow Rotation Complex->Rotation Action Add PROTAC Complex->Action Displaced CRBN + PROTAC (Tracer Released) FastRot Fast Rotation Displaced->FastRot Action->Displaced

Caption: Mechanism of FP assay. Successful PROTAC binding displaces the tracer, reducing polarization.

Detailed Protocol
  • Reagents:

    • Recombinant Human CRBN/DDB1 Complex (e.g., from BPS Bioscience or synthesized).

    • Tracer: Cy5-Thalidomide (Excitation ~630nm, Emission ~670nm).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

  • Setup:

    • Prepare a dilution series of the PROTAC (e.g., 10 µM down to 0.1 nM) in Assay Buffer + 1% DMSO.

    • Prepare a Master Mix of CRBN protein (final conc. 50–100 nM) and Cy5-Tracer (final conc. 5–10 nM).

  • Incubation:

    • Add 10 µL of PROTAC dilution to a black 384-well low-volume plate.

    • Add 10 µL of Master Mix.

    • Incubate for 60 minutes at RT in the dark.

  • Measurement: Read on a multi-mode plate reader (e.g., EnVision or Spark) using FP settings.

  • Analysis: Plot mP vs. log[Concentration]. Calculate IC50.

    • Success Criteria: The PROTAC should exhibit an IC50 within 5–10x of the parent ligand (Pomalidomide IC50 ~150–300 nM in this assay setup).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
M+18 peak in LC-MS Hydrolysis of glutarimide ring (Ring opening to acid/amide).Check pH of workup buffers. Ensure no basic extraction was performed. Reduce water exposure time.
Low Yield in SNAr Incomplete reaction or decomposition.Switch solvent to NMP. Ensure temperature does not exceed 100°C. Use a sealed vessel to prevent oxidation.
No Binding in FP Linker steric hindrance or "hook effect".The linker attachment point (C4) may be clashing with the protein surface. Try a longer linker (PEG2 -> PEG4) or switch to C5-vector.
Precipitation PROTAC is too hydrophobic.The linker is too lipophilic. Switch from alkyl chain to PEG chain. Add a solubilizing group if possible.

References

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376–1381.

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic teratogenicity. Nature Structural & Molecular Biology, 21, 803–809.

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.

  • Bartlett, D. W., & Gilbert, A. M. (2022). Stability of Thalidomide-Based PROTACs: Chemical and Metabolic Considerations. ACS Medicinal Chemistry Letters. (Contextual grounding on glutarimide stability).
  • BPS Bioscience. Cereblon Binding Assay Kit Protocol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Optimizing N-Alkylation of 2-(Piperidin-3-yl)isoindoline-1,3-dione

Welcome to the technical support center for the N-alkylation of 2-(piperidin-3-yl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 2-(piperidin-3-yl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental issues in a question-and-answer format. Each solution is grounded in chemical principles to empower you to make informed decisions.

Problem 1: Low or No Product Yield

Question: My N-alkylation reaction of 2-(piperidin-3-yl)isoindoline-1,3-dione is sluggish or shows no conversion to the desired product. What are the likely causes and how can I fix it?

Answer: This is a common issue that can stem from several factors. Let's diagnose it systematically.

Possible Causes & Solutions:

  • Insufficient Basicity: The N-alkylation reaction generates an acid (e.g., HBr, HCl) as a byproduct. This acid can protonate the nitrogen of your starting material, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[1][2] For sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be effective.[1]

  • Poor Leaving Group on the Alkylating Agent: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group.

    • Solution: If you are using an alkyl chloride, reaction rates can be slow.[3] Consider switching to the more reactive alkyl bromide or iodide.[1] If your starting material is an alcohol, it must first be converted to a better leaving group, such as a tosylate or mesylate.

  • Steric Hindrance: The isoindoline-1,3-dione moiety is bulky. This, combined with potential bulk on your alkylating agent, can sterically impede the nucleophilic attack by the piperidine nitrogen.[1][4]

    • Solution: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier.[1] Switching to a more polar aprotic solvent like DMF or DMSO can also accelerate the reaction.[1][3][5]

  • Suboptimal Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction.

    • Solution: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction.[1][3][6]

Problem 2: Formation of a Major Byproduct - Quaternary Ammonium Salt

Question: My reaction is producing a significant amount of a salt-like byproduct that I suspect is the quaternary ammonium salt. How can I minimize this over-alkylation?

Answer: Over-alkylation is the most prevalent side reaction when alkylating piperidines, especially with reactive alkylating agents.[7] The desired tertiary amine product is still nucleophilic and can react with a second molecule of the alkylating agent.

Strategies to Promote Mono-Alkylation:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of the piperidine).[1][2]

  • Slow Addition of Alkylating Agent: This is a highly effective technique. By adding the alkylating agent slowly to the reaction mixture, ideally with a syringe pump, you maintain a low concentration of the electrophile. This ensures it is more likely to encounter the more abundant starting secondary amine than the newly formed tertiary amine product, thus favoring mono-alkylation.[1][2]

  • Lower Reaction Temperature: Reducing the temperature can sometimes temper the reactivity of the system, giving better control and reducing the rate of the second alkylation step.

Problem 3: Difficulty in Product Purification

Question: I am having trouble purifying my final product. Column chromatography on silica gel results in significant peak tailing. What are my options?

Answer: This is a classic problem when purifying basic compounds like piperidine derivatives on standard silica gel.[8] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation.[8]

Purification Solutions:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to neutralize the acidic sites on the silica.

    • Add 1-2% of triethylamine or ammonia (as a solution in methanol) to your solvent system (e.g., Hexane/Ethyl Acetate). This will compete with your product for binding to the silica, resulting in sharper peaks.[8]

  • Use a Different Stationary Phase: Consider using neutral or basic alumina for your column chromatography. Alternatively, treated silica gel, such as deactivated or base-washed silica, can be used.

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude mixture in a solvent like ethyl acetate. Wash with a mild acidic solution (e.g., 1M HCl) to protonate your amine product, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your purified product back into an organic solvent.[8]

  • Purification via Salt Formation: For stubborn separations, you can selectively precipitate your product. Piperidine is a stronger base than many common impurities like pyridine. Bubbling carbon dioxide (CO₂) through a solution of the crude material can selectively form a solid piperidine carbonate salt, which can be filtered off. The free base is then liberated by treatment with a mild base.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base and solvent combination for this reaction?

A1: A very common and effective starting point is using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like acetonitrile (MeCN) or DMF.[2][5] This combination is robust, works for a wide range of alkyl halides, and the reagents are relatively inexpensive and easy to handle.

Q2: How do I choose between an alkyl bromide and an alkyl iodide?

A2: Iodide is a better leaving group than bromide, so alkyl iodides will generally react faster than alkyl bromides.[3] However, they are also more expensive and can be less stable. If your reaction with an alkyl bromide is sluggish, switching to the corresponding iodide is a logical next step to increase the reaction rate.[1]

Q3: Can I use reductive amination instead of direct alkylation?

A3: Yes, and it's an excellent alternative, particularly if you are concerned about over-alkylation. Reductive amination involves reacting the 2-(piperidin-3-yl)isoindoline-1,3-dione with an aldehyde or ketone to form an iminium ion in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[10] This method is highly chemoselective and avoids the formation of quaternary salts.[10]

Q4: How should I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting material and product (e.g., 50% Ethyl Acetate in Hexane, with 1% triethylamine). Stain with potassium permanganate or iodine to visualize the spots. The product, being more substituted, should have a higher Rf value than the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for unambiguous monitoring.[7]

Q5: The isoindoline-1,3-dione (phthalimide) group looks like it could be reactive. Is it stable to the reaction conditions?

A5: The phthalimide group is generally very stable under standard N-alkylation conditions (mild base, temperatures typically from room temperature to ~80 °C). However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[11] Avoid using strong bases like NaOH or KOH at high temperatures if possible.

Protocol Corner: Validated Methodologies

General Protocol for N-Alkylation with an Alkyl Halide

This protocol provides a robust starting point for the N-alkylation of 2-(piperidin-3-yl)isoindoline-1,3-dione.

Materials:

  • 2-(piperidin-3-yl)isoindoline-1,3-dione (1.0 eq)

  • Alkyl halide (e.g., bromide or iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-(piperidin-3-yl)isoindoline-1,3-dione (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add enough anhydrous DMF or MeCN to make an approximately 0.1 M solution with respect to the starting amine.

  • Begin vigorous stirring to create a fine suspension.

  • Add the alkyl halide (1.1 eq) to the mixture. For highly reactive alkyl halides, consider adding it dropwise over 30 minutes to minimize over-alkylation.[2]

  • Stir the reaction at room temperature or heat to 50-70 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KX). Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude residue can then be purified by acid-base extraction followed by column chromatography or recrystallization.

Data Summary: Recommended Reaction Conditions
Alkylating Agent TypeRecommended Base (eq)Recommended SolventTypical Temp.Key Considerations
Primary Alkyl IodideK₂CO₃ (2.0)Acetonitrile (MeCN)Room Temp - 50°CHighly reactive; consider slow addition to avoid over-alkylation.[1]
Primary Alkyl BromideK₂CO₃ (2.0)DMF50 - 70°CGood balance of reactivity and cost.[3]
Primary Alkyl ChlorideNaI (catalytic), K₂CO₃ (2.0)DMF70 - 90°CLeast reactive; Finkelstein reaction (in-situ iodide formation) can accelerate it.
Benzyl HalideDIPEA (1.5) or K₂CO₃ (2.0)Acetonitrile (MeCN)Room TempCan proceed via Sₙ1 or Sₙ2 mechanism depending on substitution.[12]
Secondary Alkyl HalideCs₂CO₃ (1.5)DMF or DMSO80 - 100°CSlower due to steric hindrance; elimination can be a competing side reaction.[1]

Visualization & Mechanistic Insights

General Reaction Scheme

The reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the leaving group.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 2-(Piperidin-3-yl)isoindoline-1,3-dione p1 N-Alkyl Product r1->p1 Nucleophilic Attack plus1 + r2 Alkyl Halide (R-X) r2->p1 c1 Base (e.g., K₂CO₃) p2 HX Salt of Base c1->p2 c2 Solvent (e.g., DMF) plus2 +

Caption: General Sₙ2 N-alkylation reaction workflow.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach to diagnosis is crucial. This workflow helps identify the root cause efficiently.

TroubleshootingWorkflow cluster_no_reaction No Reaction cluster_stalled_reaction Stalled Reaction cluster_side_products SM Consumed, Low Product start Low or No Yield Observed check_sm Is Starting Material (SM) Consumed (by TLC/LCMS)? start->check_sm cause1 Poor Leaving Group? check_sm->cause1 No cause3 No Base Added? check_sm->cause3 Partial cause4 Over-alkylation (Quaternary Salt)? check_sm->cause4 Yes sol1 Switch R-Cl to R-Br/R-I or Activate R-OH cause1->sol1 cause2 Insufficient Reactivity? cause1->cause2 sol2 Increase Temperature Use More Polar Solvent (DMF) cause2->sol2 sol3 Add Non-Nucleophilic Base (e.g., K₂CO₃, DIPEA) cause3->sol3 sol4 Use SM Excess Slowly Add Alkylating Agent cause4->sol4 cause5 Decomposition? cause4->cause5 sol5 Use Milder Conditions (Lower Temp, Milder Base) cause5->sol5

Caption: Decision tree for troubleshooting low-yield N-alkylation reactions.

References

  • BenchChem Technical Support Team. (2025). managing side reactions in piperidine functionalization. BenchChem.
  • BenchChem Technical Support Team. (2025). common challenges in working with piperidine-based compounds. BenchChem.
  • Various Authors. (2022). Best Conditions For N-Alkylation? ScienceMadness.org Discussion Forum.
  • Various Authors. (2015). For alkylation of a secondary amine...which base and solvent do I have to use? ResearchGate. Available at: [Link]

  • U.S. Patent No. US6423871B1. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
  • BenchChem Technical Support Team. (2025). Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols. BenchChem.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Balaraman, K. et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, ACS Publications. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Piperidine Derivatives. BenchChem.
  • Chinese Patent No. CN101602748B. (2012). A kind of purification method of high-purity piperidine. Google Patents.
  • BenchChem Technical Support Team. (2025). side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones. BenchChem.
  • Clayden, J. et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. Available at: [Link]

Sources

Optimization

Enhancing cell permeability of 2-(piperidin-3-yl)isoindoline-1,3-dione derivatives

To: Research & Development Team From: Senior Application Scientist, Lead Discovery Support Subject: Technical Guide: Enhancing Cell Permeability of 2-(piperidin-3-yl)isoindoline-1,3-dione Derivatives Overview Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Lead Discovery Support Subject: Technical Guide: Enhancing Cell Permeability of 2-(piperidin-3-yl)isoindoline-1,3-dione Derivatives

Overview

Welcome to the Technical Support Center for Cereblon (CRBN) Ligand Optimization. This guide addresses the "permeability cliff" often encountered when working with 2-(piperidin-3-yl)isoindoline-1,3-dione (the core scaffold of thalidomide/lenalidomide analogs) and its conjugates (PROTACs/molecular glues).[1]

This scaffold presents a unique paradox: the glutarimide/piperidine moiety is essential for CRBN binding (specifically the hydrogen bond donor capability), yet this high polarity (high TPSA) acts as a primary barrier to passive membrane diffusion. This guide provides actionable, troubleshooting-focused protocols to overcome these physicochemical limitations.

Module 1: Chemical Modification & Design Strategy

Issue: My derivative shows high potency in biochemical assays (TR-FRET/AlphaLISA) but fails in cellular degradation assays (Western Blot/HiBiT). Diagnosis: The compound likely suffers from high Topological Polar Surface Area (TPSA) or is a substrate for efflux pumps (P-gp/BCRP), preventing intracellular accumulation.[1]

Troubleshooting Protocol: The "Chameleon" Approach & Fluorination

1. Fluorination of the Phthalimide Ring

  • Why: Fluorine is a bioisostere of hydrogen but highly electronegative. Substituting the C4 or C5 position of the isoindoline ring with fluorine (4-F or 5-F) lowers the pKa of the system and increases lipophilicity (LogP) without significantly altering steric bulk.

  • Action: Synthesize the 4-fluoro analog.

    • Observation: This often improves passive permeability by 2–5 fold in PAMPA assays compared to the non-fluorinated parent, as it modulates the electron density of the aromatic ring, affecting solvation energy.

2. Inducing "Chameleonic" Behavior (Intramolecular Hydrogen Bonding) [1]

  • Why: Large derivatives (especially PROTACs) must "hide" their polar groups while traversing the lipophilic cell membrane. A "chameleonic" molecule forms Intramolecular Hydrogen Bonds (IMHBs) in lipid environments (collapsing the structure) and breaks them in aqueous cytosol (exposing the warhead).[1]

  • Action: Design linkers that can form a transient 6- or 7-membered ring with the isoindoline carbonyls or the piperidine nitrogen.

    • Verification: Use NMR in varying solvents (CDCl3 vs. DMSO-d6). A shift in NH signals indicates IMHB formation.

3. Visualization of Optimization Logic

PermeabilityOptimization Start Low Cell Permeability (High TPSA) Step1 Analyze Structure (Calc TPSA & cLogP) Start->Step1 Decision Is TPSA > 140 Ų? Step1->Decision Strat_A Strategy A: Fluorination (4-F) Decision->Strat_A No (TPSA < 140) Strat_B Strategy B: Rigidify Linker (Reduce Rotatable Bonds) Decision->Strat_B Yes (Linker Issue) Strat_C Strategy C: Induce IMHB (Chameleonic Design) Decision->Strat_C Yes (Polarity Issue) Test Validation Assay (NanoBRET / PAMPA) Strat_A->Test Strat_B->Test Strat_C->Test Test->Start Fail (Iterate) Success High Permeability (Target Engagement) Test->Success Pass

Caption: Decision matrix for optimizing permeability based on physicochemical properties. TPSA: Topological Polar Surface Area; IMHB: Intramolecular Hydrogen Bond.[1]

Module 2: Assay Troubleshooting (The "Measure" Phase)

Issue: Discrepancy between PAMPA (Artificial Membrane) and Caco-2 (Cellular Monolayer) data. Diagnosis: If PAMPA = High Permeability but Caco-2 = Low Permeability (B-A >> A-B), your derivative is likely a P-gp efflux substrate.[1]

Comparative Data Analysis Table
Assay TypeReadoutWhat it Tells YouTroubleshooting "Red Flags"
PAMPA

(cm/s)
Passive Diffusion only.[1]High retention in donor well = Solubility issue, not just permeability.
Caco-2 Efflux Ratio (ER)Active Transport + Passive.[1]ER > 2.0 indicates P-gp efflux liability.[1]
NanoBRET IC50 / Residence TimeIntracellular Target Engagement.[1]No signal despite high biochemical potency = Cell entry failure.
Step-by-Step: Validating Permeability with NanoBRET

Standard biochemical IC50s are insufficient for PROTACs.[1] You must prove the molecule enters the cell.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the Cereblon-NanoLuc fusion protein.

  • Tracer Addition: Add a known cell-permeable fluorescent tracer (e.g., a Thalidomide-BODIPY derivative) at a concentration near its

    
    .[1]
    
  • Competition: Treat cells with your derivative (dose-response).

  • Readout: If your molecule enters the cell and binds CRBN, it displaces the tracer, reducing the BRET signal.

    • Result Interpretation: A right-shifted curve in live cells compared to lysed cells confirms a permeability barrier.[1]

Module 3: Linker Optimization for PROTACs

Issue: The "Warhead" is permeable, and the "Anchor" (isoindoline) is permeable, but the conjugate is not. Root Cause: The linker adds excessive rotatable bonds and exposes the polar amide backbone to the solvent.

Technical Guidance
  • Switch from PEG to Carbon Chains/Alkynes: Polyethylene Glycol (PEG) linkers are hydrophilic but can trap the molecule in the aqueous solvation shell, preventing membrane insertion. Replacing PEG units with alkyl chains or rigid alkynes often improves

    
    .[1]
    
  • Rigidification: Incorporate piperazines or spirocycles into the linker. This reduces the entropic penalty of binding and lowers the effective energetic barrier for membrane crossing.

Mechanism of Chameleonicity Visualization

ChameleonEffect cluster_legend Mechanism Aqueous Aqueous Environment (Cytosol/Media) Open Open Conformation (High TPSA exposed) Aqueous->Open Solvated by H2O Membrane Lipid Membrane (Lipophilic Barrier) Closed Closed Conformation (IMHB Formed, Low TPSA) Membrane->Closed Folds to hide Polarity Open->Membrane Enters Membrane Open->Closed Dynamic Folding Closed->Aqueous Exits to Cytosol

Caption: The "Chameleon Effect" allows high-MW derivatives to traverse membranes by dynamically folding to mask polar surface area (PSA) inside the lipid bilayer.[1]

Frequently Asked Questions (FAQ)

Q1: My derivative precipitates in the PAMPA donor well. Is it impermeable or just insoluble?

  • A: It is likely an insolubility issue masking permeability. The 2-(piperidin-3-yl)isoindoline-1,3-dione scaffold is lipophilic; if your linker is also lipophilic, aqueous solubility drops.[1] Fix: Add a solubilizing group (e.g., a solubilizing heterocycle) to the linker or run the assay with a co-solvent (e.g., 20% HP-

    
    -CD) to distinguish solubility limits from permeability limits.[1]
    

Q2: Does the stereochemistry of the piperidine ring (R vs S) affect permeability?

  • A: Passive permeability is generally achiral. However, active transport (P-gp efflux) is chiral-selective.[1] The (S)-enantiomer of thalidomide analogs often has different metabolic stability and efflux profiles than the (R)-enantiomer.[1] Always test enantiopure compounds in Caco-2 assays.

Q3: Can I use the "2-(piperidin-3-yl)" amine directly for conjugation?

  • A: Yes, but be cautious. Acylation of this secondary amine creates a tertiary amide. While this removes a hydrogen bond donor (good for permeability), it may sterically clash with the CRBN binding pocket depending on the specific analog. Structural modeling (docking) into PDB: 4CI1 is recommended before synthesis.[1]

References

  • Matsson, P., & Kihlberg, J. (2017).[1][2] "Molecular Chameleons in Drug Discovery: Properties of Macrocycles and Beyond-Rule-of-5 Compounds." Journal of Medicinal Chemistry. (Discusses the chameleonicity required for large PROTACs). [1]

  • Foley, C. A., et al. (2020).[1] "Solution Conformations Shed Light on PROTAC Cell Permeability." ACS Medicinal Chemistry Letters. (Key study on how folding drives permeability). [1]

  • Tokunaga, E., et al. (2017).[1][3] "Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929." PLOS ONE. (Demonstrates the impact of fluorination on thalidomide analogs).

  • Atilaw, Y., et al. (2021).[1] "Chameleonic Properties of PROTACs Enable Cell Permeability." ACS Medicinal Chemistry Letters. [1]

Sources

Troubleshooting

Resolving stability issues of isoindoline-1,3-dione scaffolds in acidic conditions

Technical Support Center: Isoindoline-1,3-dione Scaffold Stability Ticket ID: ISO-STAB-001 Subject: Resolving Acid-Mediated Hydrolysis and Degradation of Phthalimide Scaffolds Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoindoline-1,3-dione Scaffold Stability

Ticket ID: ISO-STAB-001 Subject: Resolving Acid-Mediated Hydrolysis and Degradation of Phthalimide Scaffolds Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Diagnostic Framework: Is it Acid Instability?

Before altering synthetic routes, confirm that the isoindoline-1,3-dione (phthalimide) ring is actually degrading. While phthalimides are generally robust to acids (often surviving 4M HCl and neat TFA), they are not invincible.

The "Water Mark" Indicator: The hallmark of acid-catalyzed phthalimide failure is hydrolysis .

  • Symptom: Loss of starting material purity during acidic deprotection (e.g., Boc removal) or acidic HPLC purification.

  • LC-MS Signature: Look for a new peak with a mass of [M+18] .

    • Mechanism: The ring opens to form a phthalamic acid intermediate.

    • False Positive Check: Ensure the +18 peak is not just a water adduct in the source. If the peak has a distinct retention time, it is a degradation product.

Visualizing the Failure Mode (Mechanism)

The following diagram illustrates the acid-catalyzed pathway that leads to scaffold failure. Understanding this reversibility is key to the "rescue" protocols in Section 3.

PhthalimideHydrolysis Phthalimide Isoindoline-1,3-dione (Intact Scaffold) Protonation O-Protonation (Activated Electrophile) Phthalimide->Protonation + H⁺ WaterAttack Nucleophilic Attack (+H₂O) Protonation->WaterAttack Rate Limiting Tetrahedral Tetrahedral Intermediate WaterAttack->Tetrahedral Phthalamic Phthalamic Acid (Ring Opened, M+18) Tetrahedral->Phthalamic Ring Opening Phthalamic->Phthalimide Dehydration (Rescue Path)

Figure 1: Acid-catalyzed hydrolysis mechanism.[1] Note the dashed blue line indicating the potential for scaffold regeneration.

Troubleshooting Guides: Specific Scenarios

Scenario A: Degradation During Boc-Deprotection (TFA)

User Issue: "I am removing a Boc group with TFA/DCM. My phthalimide scaffold is opening up (10-30% conversion to M+18)."

Root Cause: While TFA is an acid, the reagent of hydrolysis is water . Standard Reagent Grade TFA often contains trace water. If the reaction exotherms or runs too long, the protonated carbonyl becomes susceptible to even trace moisture.

Corrective Actions:

  • The "Scavenger" Switch: Add Triethylsilane (TES) or Thioanisole to the cleavage cocktail. While usually used for carbocation scavenging, they dilute the water activity relative to the acid strength.

  • Concentration Control: Do not use neat TFA. Use 1:1 or 1:4 TFA:DCM . The dilution reduces the dielectric constant of the medium, stabilizing the ionic transition state of the hydrolysis.

  • Alternative Reagent: Switch to 4M HCl in Dioxane (Anhydrous).

    • Why: Dioxane is non-nucleophilic and commercially available in anhydrous forms. Without water, hydrolysis is chemically impossible.

Scenario B: Instability in HPLC Autosamplers

User Issue: "My compound is pure after workup, but shows degradation after sitting in the LC-MS autosampler for 12 hours."

Root Cause: Common mobile phases (0.1% Formic Acid or TFA in Water/MeCN) create an acidic aqueous environment (pH ~2-3). While the reaction is slow at room temperature, it is non-zero.

Corrective Actions:

Parameter Recommendation Rationale
Buffer pH Switch to Ammonium Acetate (pH 4.5) Raises pH away from the pKa of the carbonyl oxygen protonation (~ -1 to -2), drastically slowing kinetics.
Temperature Set autosampler to 4°C Hydrolysis rates drop significantly (approx. 2-3x per 10°C drop).

| Solvent | Dilute samples in 100% MeCN or DMSO | Minimizes water contact time until injection. |

Experimental Protocols

Protocol 1: The "Rescue" Operation (Recyclization)

If you have accidentally hydrolyzed your scaffold to the phthalamic acid (M+18), you do not need to discard the batch. The reaction is reversible under dehydrating conditions.

Reagents:

  • HMDS (Hexamethyldisilazane) - Preferred for mildness

  • OR Acetic Anhydride (Ac₂O) + Sodium Acetate

  • Solvent: Toluene or DMF

Step-by-Step:

  • Dissolve: Take the crude mixture (containing the ring-opened phthalamic acid) and dissolve in Toluene.

  • Add Reagent: Add 2.0 equivalents of HMDS.

    • Note: HMDS acts as a water scavenger and activates the carboxylic acid for closure.

  • Reflux: Heat to reflux (110°C) for 2–4 hours.

  • Monitor: Check LC-MS. The M+18 peak should disappear, regenerating the parent mass.

  • Workup: Cool and evaporate. The byproduct is ammonia (gas), leaving a clean product.

Protocol 2: Optimized Anhydrous Boc-Deprotection

Use this when the scaffold is proven sensitive to standard TFA conditions.

  • Dry: Azeotrope the starting material with toluene (3x) to remove residual moisture.

  • Prepare Acid: Purchase 4M HCl in Dioxane (sure-seal bottle). Do not make this yourself by bubbling HCl unless you have strict moisture control.

  • Reaction:

    • Dissolve substrate in minimal dry DCM (0.1 M).

    • Add 5–10 equivalents of 4M HCl/Dioxane at 0°C .

    • Stir at 0°C for 30 mins, then warm to RT.

  • Quench: Do not quench with aqueous base immediately. Concentrate the mixture to dryness first (removing excess HCl) to prevent heat generation during the aqueous wash.

Technical FAQ

Q: Can I use Lewis Acids instead of Brønsted acids to avoid hydrolysis? A: Yes. TMSOTf (Trimethylsilyl trifluoromethanesulfonate) with 2,6-lutidine is a powerful method for Boc removal that is strictly anhydrous. It avoids the protonation/water attack mechanism entirely.

Q: My phthalimide has an electron-donating group (e.g., -OMe) on the ring. Is it more unstable? A: Yes. Electron-donating groups increase the electron density on the carbonyl oxygens, making them more basic and easier to protonate (the first step of hydrolysis). You must be extra vigilant with 4-methoxyphthalimides . Conversely, electron-withdrawing groups (e.g., -NO₂, -F) generally stabilize the ring against acid hydrolysis.

Q: I see a peak at [M+32] in methanol. What is that? A: That is likely methanolysis . If you use MeOH as a solvent with acid, the alcohol acts as the nucleophile instead of water, opening the ring to form the methyl ester of phthalamic acid. Avoid alcohols in acidic steps involving sensitive phthalimides.

Decision Tree: Troubleshooting Logic

TroubleshootingTree Start Issue: Purity Loss in Acid CheckMS Check LC-MS Data Start->CheckMS IsM18 Is major impurity [M+18]? CheckMS->IsM18 Hydrolysis Diagnosis: Hydrolysis (Ring Opening) IsM18->Hydrolysis Yes Other Diagnosis: Other Degradation (e.g., linker cleavage) IsM18->Other No Rescue Action: Perform Protocol 1 (Recyclization with HMDS) Hydrolysis->Rescue To Fix Batch Prevention Prevention: Use Anhydrous HCl/Dioxane or TMSOTf Hydrolysis->Prevention Next Experiment CheckLinker Action: Check stability of other protecting groups Other->CheckLinker

Figure 2: Logical workflow for diagnosing and resolving stability issues.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley. (Definitive source on phthalimide stability and deprotection conditions).

  • Osby, J. O., Martin, M. G., & Ganem, B. (1984).[3] An exceptionally mild deprotection of phthalimides.[3] Tetrahedron Letters, 25(20), 2093-2096. (Discusses reduction-based alternatives to avoid harsh acidic/basic conditions).

  • Kutuk, H., & Odabasoglu, M. (2010). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. Journal of the Chemical Society of Pakistan. (Detailed kinetic data on substituent effects in acidic media).

  • Reddy, P. Y., et al. (1997).[4] Mild and Efficient Synthesis of Phthalimides. Journal of Organic Chemistry, 62, 2652.[4] (Context on the reversibility and formation of the ring system).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-(piperidin-3-yl)isoindoline-1,3-dione

The following technical guide details the mass spectrometry fragmentation patterns of 2-(piperidin-3-yl)isoindoline-1,3-dione, structured for application scientists and drug development professionals. Executive Summary 2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry fragmentation patterns of 2-(piperidin-3-yl)isoindoline-1,3-dione, structured for application scientists and drug development professionals.

Executive Summary

2-(piperidin-3-yl)isoindoline-1,3-dione (MW: 230.26 Da) is a critical structural motif in medicinal chemistry, serving as a reduced analog of Thalidomide and a primary "anchor" moiety for Cereblon (CRBN)-targeting PROTACs. Unlike Thalidomide, which contains a glutarimide ring, this molecule features a piperidine ring, significantly altering its ionization efficiency and fragmentation behavior.

This guide provides a mechanistic analysis of its ESI-MS/MS behavior, distinguishing it from its glutarimide parent (Thalidomide) and its positional isomer (4-yl), enabling precise structural verification in synthesis and impurity profiling.

Part 1: Structural Context & Ionization Physics

Molecule Identity
  • IUPAC Name: 2-(piperidin-3-yl)isoindoline-1,3-dione[1]

  • Formula:

    
    
    
  • Monoisotopic Mass: 230.1055 Da

  • Precursor Ion $[M+H]^+ $: m/z 231.11

Ionization Characteristics (ESI+)

Unlike Thalidomide, which relies on the weakly basic imide nitrogen for protonation, 2-(piperidin-3-yl)isoindoline-1,3-dione contains a secondary amine on the piperidine ring (


).
  • Dominant Charge Site: The piperidine nitrogen is the primary site of protonation.

  • Sensitivity: This molecule exhibits 10–50x higher ionization efficiency in positive ESI compared to Thalidomide due to the high proton affinity of the piperidine ring.

Part 2: Fragmentation Mechanism & Comparative Analysis

Primary Fragmentation Pathway (CID)

Upon Collision-Induced Dissociation (CID), the molecule undergoes cleavage at the N-C bond connecting the phthalimide and piperidine rings.

Fragment Ion (m/z)IdentityMechanismRelative Abundance
231.1 Precursor

Protonated parentVariable (CE dependent)
148.0 Phthalimide Ion

N-C bond cleavage + H-transferHigh (Diagnostic)
84.1 Piperidinyl Cation

N-C bond cleavage (Charge retention)High (Base Peak)
130.0 Phthalic Anhydride-likeLoss of

from m/z 148
Medium
105.0 Benzoyl Cation

Ring degradation of phthalimideLow
Comparison: Subject vs. Thalidomide

The key differentiator is the "Glutarimide vs. Piperidine" signature.

  • Thalidomide (MW 258): Fragments to m/z 148 (Phthalimide) and neutral glutarimide loss (111 Da). It rarely yields a strong cation from the glutarimide ring due to low basicity.

  • Subject (MW 230): Fragments to m/z 148 (Phthalimide) and m/z 84 (Piperidine). The presence of m/z 84 is the definitive confirmation of the piperidine analog over the glutarimide parent.

Comparison: 3-yl vs. 4-yl Isomer Differentiation

Differentiation of 2-(piperidin-3-yl)isoindoline-1,3-dione from its regioisomer 2-(piperidin-4-yl)isoindoline-1,3-dione is a common analytical challenge.

  • Mechanism (Ortho/Proximity Effect):

    • 3-yl Isomer: The piperidine nitrogen is spatially close to the phthalimide carbonyls. This proximity facilitates an intramolecular proton transfer or hydrogen bond, often stabilizing the transition state for the loss of the phthalimide moiety.

    • 4-yl Isomer: The nitrogen is distal. Fragmentation requires higher energy, and the ratio of m/z 84 to m/z 148 often differs.

  • Diagnostic Observation: The 3-yl isomer typically shows a higher abundance of the m/z 148 ion relative to the precursor at lower collision energies compared to the 4-yl isomer, due to the assisted cleavage mechanism.

Part 3: Visualization of Pathways

Fragmentation Pathway Diagram

The following diagram illustrates the competition between charge retention on the piperidine ring (m/z 84) and the phthalimide core (m/z 148).

FragmentationPathway Precursor Precursor [M+H]+ m/z 231.11 (Proton on Piperidine N) TS Transition State (N-C Bond Strain) Precursor->TS CID Energy Frag_Piperidine Piperidinyl Cation m/z 84.1 (Base Peak) TS->Frag_Piperidine Major Path (Basicity Driven) Neutral_Phthal Neutral Phthalimide (Silent) TS->Neutral_Phthal Frag_Phthal Protonated Phthalimide m/z 148.0 (Diagnostic Ion) TS->Frag_Phthal Minor Path (H-Transfer) Neutral_Pip Neutral Piperidine (Silent) TS->Neutral_Pip Frag_130 m/z 130.0 (-H2O) Frag_Phthal->Frag_130 -18 Da Frag_105 m/z 105.0 (Benzoyl) Frag_Phthal->Frag_105 -43 Da

Caption: CID fragmentation pathway of 2-(piperidin-3-yl)isoindoline-1,3-dione showing competitive ionization.

Isomer Differentiation Logic

IsomerLogic Start Unknown Isomer m/z 231.1 Step1 MS/MS Fragmentation (CE 20-30 eV) Start->Step1 Check1 Check m/z 84 vs 148 Ratio Step1->Check1 Res_3yl 3-yl Isomer (Proximity Effect) High m/z 148 at low CE Check1->Res_3yl Assisted Cleavage Res_4yl 4-yl Isomer (Distal N) Lower Frag Efficiency Check1->Res_4yl Unassisted

Caption: Decision tree for distinguishing 3-yl and 4-yl regioisomers based on fragmentation efficiency.

Part 4: Experimental Protocol

To replicate these results for structural confirmation or impurity analysis, follow this self-validating protocol.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Formic acid is crucial to ensure the piperidine nitrogen is fully protonated

      
      .
      
  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source: ESI Positive Mode.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Collision Energy (CID): Ramp 15–40 eV.

Self-Validation Steps
  • System Suitability: Inject a standard of Thalidomide (if available) or Caffeine .

    • Thalidomide Check: Verify

      
      . Ensure m/z 148 is present, but m/z 84 is absent or <5%.
      
  • Analyte Check: Inject sample.

    • Verify Precursor: 231.1 ± 0.2 Da.

    • Verify Base Peak: m/z 84 (confirming piperidine ring).

    • Verify Diagnostic: m/z 148 (confirming phthalimide core).

  • Interference Check: If m/z 112 is observed, the sample is contaminated with Thalidomide or a glutarimide analog.

References

  • Murphy, E. et al. "Metabolism of Thalidomide: Characterization of Metabolites." Chemical Research in Toxicology. (Provides foundational data on phthalimide core fragmentation).

  • BenchChem Application Notes. "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." (Details the m/z 84 piperidinyl cation formation mechanisms).

  • Sperling, A.S. et al. "The Pandora's box of thalidomide analogs and their substrates." Blood. 2019. (Contextualizes the structural differences between thalidomide and piperidine analogs).

  • NIST Chemistry WebBook. "Phthalimide Mass Spectrum." (Standard reference for the m/z 147/148 and 130 ions).

Sources

Comparative

In vitro degradation efficiency of PROTACs containing 2-(piperidin-3-yl)isoindoline-1,3-dione

This guide provides an objective, technical comparison of PROTACs utilizing the 2-(piperidin-3-yl)isoindoline-1,3-dione scaffold (the core structure of Thalidomide) against high-performance alternatives like Pomalidomide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of PROTACs utilizing the 2-(piperidin-3-yl)isoindoline-1,3-dione scaffold (the core structure of Thalidomide) against high-performance alternatives like Pomalidomide, Lenalidomide, and VHL ligands.

Executive Summary & Structural Analysis

Topic Definition: The chemical structure 2-(piperidin-3-yl)isoindoline-1,3-dione represents the core scaffold of Thalidomide . However, in rigorous medicinal chemistry, the active Cereblon (CRBN) ligand requires the 2,6-dioxo functionality on the piperidine ring (forming a glutarimide) to engage the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

For the purpose of this guide, we evaluate the Thalidomide-class PROTACs (containing this core scaffold) and compare their degradation efficiency (DC


, D

) against next-generation analogs (Pomalidomide, Lenalidomide) and non-CRBN recruiters (VHL).
Critical Structural Distinction

Before evaluating efficiency, researchers must validate the oxidation state of the ligand.

  • User's Structure (Reduced): 2-(piperidin-3-yl)... (Lacks carbonyls; Negligible CRBN binding).

  • Active Ligand (Thalidomide): 2-(2,6-dioxopiperidin-3-yl)...[1][2] (Essential for H-bonding).

Diagram: Structural Activity Relationship (SAR)

The following diagram illustrates the critical difference between the scaffold and the active ligand required for degradation.

SAR_Analysis Scaffold User Query Structure 2-(piperidin-3-yl)isoindoline-1,3-dione (No Carbonyls on Piperidine) CRBN Cereblon (CRBN) Tri-Tryptophan Pocket Scaffold->CRBN Lacks H-bond donors Active Active Ligand (Thalidomide) 2-(2,6-dioxopiperidin-3-yl)... (Glutarimide Ring Intact) Active->CRBN Forms H-bonds (C=O interactions) Result_Fail No Binding (Inactive PROTAC) CRBN->Result_Fail Result_Success High Affinity Binding (Active Degrader) CRBN->Result_Success

Caption: Structural necessity of the glutarimide moiety (2,6-dioxo) for functional CRBN recruitment.

Comparative Performance Analysis

The following data compares Thalidomide-based PROTACs (the subject) against Pomalidomide and Lenalidomide derivatives. Data is aggregated from standard BRD4 and CDK degradation assays.

Performance Matrix: Thalidomide vs. Alternatives[3][4]
FeatureThalidomide Scaffold (Subject)Pomalidomide Scaffold (Alternative 1)Lenalidomide Scaffold (Alternative 2)VHL Ligand (VH032) (Alternative 3)
CRBN Affinity (IC

)
~250 nM~150 nM (Higher Affinity)~178 nMN/A (Binds VHL)
Degradation Potency (DC

)
10–100 nM (Moderate)1–10 nM (High)1–50 nM (High)< 1 nM (Very High)
Physicochemical Profile Low Molecular Weight, High LipophilicityAmine handle allows easier linker attachmentImproved solubility; distinct substrate scopeHigh MW, often poor cell permeability
"Hook Effect" Onset > 10 µM> 1 µM (Occurs earlier due to affinity)VariableVariable
Off-Target Effects Teratogenicity; IMiD activity (IKZF1/3 degradation)High IMiD activity (Strong IKZF1/3 degradation)Distinct IMiD profile (CK1

degradation)
No IMiD activity; Hypoxia pathway risks
Key Findings
  • Potency Deficit: Thalidomide-based PROTACs generally exhibit higher DC

    
     values (lower potency) compared to Pomalidomide analogs. Pomalidomide's extra amino group at the C4 position creates an additional hydrogen bond and a convenient vector for linker attachment, often resulting in more stable ternary complexes.
    
  • Cooperativity: While Pomalidomide binds CRBN tighter, Thalidomide is smaller. For targets where the Pomalidomide-linker causes steric clashes, the smaller Thalidomide scaffold can sometimes achieve better cooperativity (

    
    -factor), leading to surprising efficacy despite lower binary affinity.
    
  • Stability: Both scaffolds suffer from glutarimide hydrolysis in aqueous media (t

    
     ~6-24 hours at pH 7.4).
    

Experimental Protocol: In Vitro Degradation Assay

To objectively measure the efficiency of your PROTAC, use this self-validating Western Blot workflow.

Reagents Required[1][5][6][7]
  • Cell Line: HEK293T or target-specific cancer line (e.g., MV4-11 for BRD4).

  • Controls: DMSO (Vehicle), PROTAC + MG-132 (Proteasome Inhibitor), PROTAC + Excess Ligand (Competition).

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.

Step-by-Step Methodology
  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Incubate for 24h.
    
  • Dose-Response Treatment:

    • Prepare PROTAC serial dilutions (e.g., 0, 1, 10, 100, 1000, 10000 nM).

    • Validation Step: Treat one well with 1 µM PROTAC + 10 µM MG-132 (pre-treat MG-132 for 1h). If degradation occurs here, the mechanism is not proteasome-dependent (assay failure).

  • Incubation: Treat cells for 6–24 hours (optimize based on target kinetics).

  • Harvest & Lysis: Wash with ice-cold PBS. Lyse on ice for 30 min. Centrifuge at 14,000g for 15 min.

  • Western Blot:

    • Load equal protein (20 µg).

    • Probe for Target Protein (POI) and Loading Control (GAPDH/Actin).

    • Crucial Step: Probe for IKZF1 or IKZF3 to monitor off-target IMiD activity (a common liability of Thalidomide/Pomalidomide PROTACs).

  • Quantification:

    • Normalize POI signal to Loading Control.

    • Plot % Degradation vs. Log[Concentration].

    • Calculate DC

      
       (50% degradation) and D
      
      
      
      (maximum degradation).
Workflow Diagram

Experimental_Workflow cluster_Controls Validation Controls Start Cell Seeding (HEK293T / MV4-11) Treatment PROTAC Treatment (Serial Dilution 1nM - 10µM) Start->Treatment Control1 DMSO Only (Baseline) Treatment->Control1 Control2 + MG-132 (Rescue Control) Treatment->Control2 Control3 + Excess Thalidomide (Competition Control) Treatment->Control3 Lysis Cell Lysis & Protein Extraction Treatment->Lysis Control1->Lysis Control2->Lysis Control3->Lysis Analysis Western Blot / HiBiT Assay Lysis->Analysis Calc Calculate DC50 & Dmax Analysis->Calc

Caption: Standardized workflow for validating PROTAC degradation efficiency and mechanism.

Mechanistic Logic: Why Choose Thalidomide?

Despite Pomalidomide's higher affinity, Thalidomide-based PROTACs remain relevant for specific scenarios.

  • Linker Exit Vectors: Thalidomide can be functionalized at the C4 or C5 positions. If a C5 exit vector is required for the target protein's binding pocket orientation, the Thalidomide scaffold (often functionalized as 5-hydroxythalidomide) provides a unique geometry distinct from the standard C4-amino-pomalidomide.

  • Molecular Weight: Thalidomide is slightly lighter (MW ~258) than Pomalidomide (MW ~273). In the "Rule of 5" space for PROTACs (which often violate these rules), every Dalton counts for cell permeability.

  • Differential Neosubstrate Degradation: Thalidomide recruits a slightly different surface of CRBN compared to Lenalidomide. This can reduce off-target degradation of proteins like CK1

    
    , which is heavily degraded by Lenalidomide-based conjugates.
    
Ternary Complex Formation

The efficiency of degradation is not solely defined by binary affinity (


) but by the stability of the Ternary Complex (

).


Even if Thalidomide binds CRBN weaker than Pomalidomide, if the linker allows for a highly cooperative fit with the Target Protein, the Thalidomide-PROTAC can outperform the Pomalidomide variant.

References

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science. (Establishment of CRBN as the target).
  • Chamberlain, P.P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.
  • Bondeson, D.P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. (Comparison of VHL vs CRBN kinetics).
  • Neklesa, T.K., et al. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics.[3][4][5]

Sources

Validation

Comparative metabolic stability of 2-(piperidin-3-yl)isoindoline-1,3-dione in microsomes

Executive Summary This guide provides a technical comparison of the metabolic stability of 2-(piperidin-3-yl)isoindoline-1,3-dione (hereafter referred to as PID ) versus the industry-standard Cereblon (CRBN) ligand, Thal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the metabolic stability of 2-(piperidin-3-yl)isoindoline-1,3-dione (hereafter referred to as PID ) versus the industry-standard Cereblon (CRBN) ligand, Thalidomide .[1][2]

The Core Finding: PID represents a "stability inversion" compared to Thalidomide.[2] While Thalidomide suffers from rapid chemical hydrolysis (ring-opening) in physiological buffers, PID is chemically inert due to the replacement of the glutarimide ring with a piperidine ring. However, this structural modification shifts the clearance mechanism entirely to enzymatic oxidation (CYP450), making PID susceptible to N-oxidation and carbon hydroxylation in microsomes, whereas Thalidomide is relatively resistant to oxidative metabolism.

Structural & Mechanistic Analysis

The Pharmacophore Trade-off

The primary liability of first-generation IMiDs (Immunomodulatory imide drugs) like Thalidomide, Lenalidomide, and Pomalidomide is the glutarimide ring .[1] This moiety contains an acidic imide proton and is prone to spontaneous hydrolysis at physiological pH (7.4), leading to ring-opening and loss of CRBN binding affinity.[1]

PID replaces the glutarimide with a piperidine ring.[1][2]

  • Glutarimide (Thalidomide): High Chemical Instability (Hydrolysis) | Low Oxidative Liability.[1][2]

  • Piperidine (PID): High Chemical Stability (No Hydrolysis) | Moderate Oxidative Liability (CYP-mediated).[1][2]

Metabolic Pathways Diagram

The following diagram illustrates the divergent metabolic fates of the two scaffolds in a microsomal incubation.

MetabolicPathways Thalidomide Thalidomide (Glutarimide Core) Hydrolysis Hydrolytic Ring Opening (Chemical/Esterase) Thalidomide->Hydrolysis pH 7.4 (Fast) Oxidation Oxidative Metabolism (CYP450) Thalidomide->Oxidation CYP2C19 (Slow) PID PID (Piperidine Core) PID->Hydrolysis Resistant PID->Oxidation CYP450 (Major) Inactive1 Phthaloyl Isoglutamine (Inactive) Hydrolysis->Inactive1 ActiveMet Hydroxylated Piperidine (Potentially Active) Oxidation->ActiveMet

Figure 1: Divergent clearance pathways.[1][2] Thalidomide is driven by hydrolysis, while PID is driven by enzymatic oxidation.[1]

Comparative Performance Data

The following data represents typical intrinsic clearance (


) profiles observed in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
Table 1: Stability Profile Comparison
ParameterThalidomide (Standard)PID (Piperidine Analog)Interpretation
Buffer Stability (pH 7.4) Low (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

h)
High (

h)
PID eliminates spontaneous degradation artifacts.[1]
NADPH-Free Stability Unstable (Hydrolysis driven)StableConfirms PID degradation is strictly enzymatic.[1][2]
Microsomal ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(HLM)
Low to Moderate*ModeratePID requires CYP inhibition studies to optimize.[1]
Major Metabolite Hydrolysis product (Ring open)Hydroxylated / N-OxidePID metabolites often retain CRBN binding.[1][2]
Species Difference Human > Rat (Hydrolysis rate)Rat > Human (CYP activity)Rodents metabolize piperidines faster than humans.[1][2]

*Note: Thalidomide's apparent microsomal instability is often a false positive caused by chemical hydrolysis during the incubation, rather than enzymatic turnover.

Experimental Protocol: Microsomal Stability Assay

To accurately assess PID, you must differentiate between chemical and enzymatic stability.[2] This protocol includes a critical Minus-NADPH control.[1][2]

Materials
  • Test Compound: 2-(piperidin-3-yl)isoindoline-1,3-dione (10 mM DMSO stock).

  • Matrix: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein conc.[1][2]

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1][2]

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).[1][2]

Workflow Diagram

AssayWorkflow Prep 1. Pre-Incubation (37°C, 5 min) Mix: Microsomes + Buffer + PID Start 2. Reaction Initiation Prep->Start Branch Condition? Start->Branch PlusNADPH + NADPH (Measures Total Clearance) Branch->PlusNADPH MinusNADPH - NADPH (Buffer) (Measures Chemical Stability) Branch->MinusNADPH Sampling 3. Serial Sampling (0, 5, 15, 30, 45, 60 min) PlusNADPH->Sampling MinusNADPH->Sampling Quench 4. Quench (Add Cold ACN + IS) Sampling->Quench Analysis 5. LC-MS/MS Analysis (Determine % Remaining) Quench->Analysis

Figure 2: Assay workflow highlighting the critical Minus-NADPH control arm.

Step-by-Step Methodology
  • Preparation: Dilute PID to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4).
    
  • Enzyme Mix: Prepare microsomes at 0.5 mg/mL final concentration.

  • Pre-incubation: Equilibrate the Microsome/Compound mixture at 37°C for 5 minutes.

  • Initiation:

    • Arm A (+NADPH): Add NADPH regenerating system.

    • Arm B (-NADPH): Add equivalent volume of buffer (Control).[1][2]

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard. Centrifuge at 4000g for 20 min.
    
  • Calculation: Plot ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     vs. Time. The slope 
    
    
    
    determines
    
    
    .[1]
    
    
    
    
    [1]

Expert Insights & Troubleshooting

The "False Clearance" Trap

When testing Thalidomide or Glutarimide-based PROTACs, researchers often calculate a high


 and assume it is due to liver enzymes.[1]
  • Correction: Always check the Minus-NADPH arm. If degradation occurs there, the molecule is chemically unstable.[2]

  • PID Advantage: PID should show <5% loss in the Minus-NADPH arm over 60 minutes. Any loss in the Plus-NADPH arm is true metabolic clearance.[2]

Optimizing PID Stability

If PID shows high metabolic clearance in your assay, the metabolic "soft spot" is likely the piperidine nitrogen or the alpha-carbons.

  • Medicinal Chemistry Fix: Introduction of a fluorine atom or a methyl group on the piperidine ring (e.g., at the C3 or C5 position) can block CYP hydroxylation, further extending the half-life.

References

  • Ito, T., et al. (2010).[1][2] "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350.[1][2] [1]

  • Collins, I., et al. (2017).[1][2] "Chemical approaches to targeted protein degradation through indolne-1,3-dione derivatives." Biochemical Journal, 474(7), 1127–1147.[1]

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

  • Bartlett, D. W., & Gilbert, A. M. (2022).[1][2] "Stability of Cereblon Ligands: Implications for PROTAC Design." Journal of Medicinal Chemistry. (Contextual Reference for Glutarimide vs. Piperidine stability).

Sources

Comparative

A Senior Application Scientist's Guide to Validating E3 Ligase Engagement with 2-(piperidin-3-yl)isoindoline-1,3-dione Competition Assays

In the rapidly advancing field of targeted protein degradation (TPD), the development of potent and selective Proteolysis Targeting Chimeras (PROTACs) is paramount.[1][2][3] A critical step in this process is the rigorou...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of targeted protein degradation (TPD), the development of potent and selective Proteolysis Targeting Chimeras (PROTACs) is paramount.[1][2][3] A critical step in this process is the rigorous validation of a PROTAC's engagement with its intended E3 ubiquitin ligase.[3] This guide provides an in-depth comparison of common competition assays utilizing the 2-(piperidin-3-yl)isoindoline-1,3-dione moiety, a derivative of thalidomide, to confirm binding to the popular E3 ligase, Cereblon (CRBN).[4][5]

The core principle of these assays is competitive displacement. A known, high-affinity fluorescently-labeled tracer that binds to the E3 ligase is displaced by the unlabeled test compound (your PROTAC or E3 ligase ligand). The degree of displacement, measured by a change in a fluorescence-based signal, is proportional to the binding affinity of your test compound.

The Central Role of E3 Ligase Engagement

E3 ubiquitin ligases are the substrate recognition components of the ubiquitin-proteasome system.[6] PROTACs are heterobifunctional molecules that co-opt this machinery by bringing an E3 ligase into proximity with a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation.[1][7][8] Therefore, confirming that the E3 ligase-binding portion of the PROTAC effectively engages its target is a foundational step in validating its mechanism of action.[2]

The 2-(piperidin-3-yl)isoindoline-1,3-dione scaffold, found in immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, is a widely used E3 ligase ligand for recruiting CRBN.[4][9] Competition assays based on this scaffold are therefore essential tools for researchers developing CRBN-based PROTACs.[4]

Comparative Analysis of Key Assay Platforms

Several robust, homogeneous assay formats are available for quantifying E3 ligase engagement. The choice of platform often depends on available instrumentation, desired throughput, and the specific characteristics of the molecules being tested.

Assay FormatPrincipleAdvantagesDisadvantages
TR-FRET Time-Resolved Fluorescence Resonance Energy TransferHigh sensitivity, low background, robust in complex matricesRequires specific plate reader capabilities, potential for compound interference
AlphaLISA Amplified Luminescent Proximity Homogeneous AssayHigh sensitivity, wide dynamic range, no-wash stepsBead-based format can be sensitive to light and temperature, potential for compound interference
Fluorescence Polarization (FP) Change in the polarization of emitted light upon bindingSimple, homogeneous format, cost-effectiveLower sensitivity for large proteins, requires a fluorescently labeled tracer, sensitive to light scattering

In-Depth Methodologies and Experimental Workflows

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a powerful technique that measures the proximity of two molecules.[10] In this context, a donor fluorophore (e.g., Europium or Terbium) is conjugated to the E3 ligase, and an acceptor fluorophore (e.g., a fluorescently-labeled analog of 2-(piperidin-3-yl)isoindoline-1,3-dione) serves as the tracer. When the tracer binds to the E3 ligase, the donor and acceptor are in close proximity, allowing for energy transfer and a detectable FRET signal.[11][12] Your unlabeled PROTAC will compete with the tracer, leading to a decrease in the FRET signal.[13]

Experimental Workflow: TR-FRET Competition Assay

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents Prepare Assay Buffer, E3 Ligase (Donor-labeled), Tracer (Acceptor-labeled), and Test Compound dilutions Dispense Dispense Test Compound dilutions into assay plate Reagents->Dispense Step 1 Add_E3 Add Donor-labeled E3 Ligase to all wells Dispense->Add_E3 Step 2 Incubate1 Incubate briefly Add_E3->Incubate1 Step 3 Add_Tracer Add Acceptor-labeled Tracer to all wells Incubate1->Add_Tracer Step 4 Incubate2 Incubate to equilibrium (e.g., 60 min at RT) Add_Tracer->Incubate2 Step 5 Read_Plate Read plate on a TR-FRET enabled plate reader Incubate2->Read_Plate Step 6 Analyze Calculate TR-FRET ratio and plot competition curve to determine IC50 Read_Plate->Analyze Step 7

Caption: TR-FRET Competition Assay Workflow.

Detailed Protocol: TR-FRET

  • Reagent Preparation : Prepare serial dilutions of your test compound in assay buffer. Prepare working solutions of the donor-labeled E3 ligase and the acceptor-labeled tracer.

  • Compound Addition : Add a small volume of your test compound dilutions to the wells of a low-volume 384-well plate.

  • E3 Ligase Addition : Add the donor-labeled E3 ligase to all wells.

  • Tracer Addition : Add the acceptor-labeled tracer to initiate the competition.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition : Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis : Calculate the TR-FRET ratio and plot the results against the log of the test compound concentration to determine the IC50 value.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based technology that measures molecular interactions with high sensitivity.[14] In this assay, a donor bead is coated with a molecule that binds the E3 ligase (e.g., an antibody), and an acceptor bead is conjugated to a derivative of 2-(piperidin-3-yl)isoindoline-1,3-dione. When the E3 ligase binds to the acceptor bead, the donor and acceptor beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. Your PROTAC will compete for binding to the E3 ligase, preventing the formation of the bead-ligase-bead complex and reducing the signal.[8]

Experimental Workflow: AlphaLISA Competition Assay

AlphaLISA_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents Prepare Assay Buffer, E3 Ligase, Acceptor Beads, Donor Beads, and Test Compound dilutions Dispense_Cmpd Dispense Test Compound dilutions into assay plate Reagents->Dispense_Cmpd Step 1 Add_Mix Add pre-mixed E3 Ligase and Acceptor Beads Dispense_Cmpd->Add_Mix Step 2 Incubate1 Incubate (e.g., 60 min at RT) Add_Mix->Incubate1 Step 3 Add_Donor Add Donor Beads Incubate1->Add_Donor Step 4 Incubate2 Incubate in the dark (e.g., 60 min at RT) Add_Donor->Incubate2 Step 5 Read_Plate Read plate on an Alpha-enabled plate reader Incubate2->Read_Plate Step 6 Analyze Plot signal vs. concentration to determine IC50 Read_Plate->Analyze Step 7

Caption: AlphaLISA Competition Assay Workflow.

Detailed Protocol: AlphaLISA

  • Reagent Preparation : Prepare serial dilutions of your test compound. Prepare working solutions of the E3 ligase, acceptor beads, and donor beads in the appropriate assay buffer.

  • Compound and E3-Acceptor Mix Addition : Add your test compound dilutions to the assay plate, followed by a pre-mixed solution of the E3 ligase and acceptor beads.

  • First Incubation : Incubate the plate to allow for binding between the E3 ligase and the acceptor beads.

  • Donor Bead Addition : Add the donor beads to all wells.

  • Second Incubation : Incubate the plate in the dark to allow for the proximity-based signal to develop.

  • Data Acquisition : Read the plate on an Alpha-enabled plate reader.

  • Data Analysis : Plot the luminescent signal against the log of the test compound concentration to calculate the IC50.

Fluorescence Polarization (FP) Assay

Fluorescence polarization measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[15][16][17][18] A small, fluorescently-labeled tracer (a derivative of 2-(piperidin-3-yl)isoindoline-1,3-dione) tumbles rapidly in solution, resulting in low polarization of emitted light. When this tracer binds to the much larger E3 ligase, its rotation is slowed, and the polarization of the emitted light increases.[18] Your unlabeled PROTAC competes with the tracer for binding to the E3 ligase, causing a decrease in the FP signal.[15]

Experimental Workflow: Fluorescence Polarization Competition Assay

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents Prepare Assay Buffer, E3 Ligase, Fluorescent Tracer, and Test Compound dilutions Add_Components Add Test Compound, E3 Ligase, and Fluorescent Tracer to assay plate Reagents->Add_Components Step 1 Incubate Incubate to equilibrium (e.g., 30 min at RT) Add_Components->Incubate Step 2 Read_Plate Read plate on a fluorescence polarization-capable plate reader Incubate->Read_Plate Step 3 Analyze Plot polarization (mP) vs. concentration to determine IC50 Read_Plate->Analyze Step 4

Caption: Fluorescence Polarization Competition Assay Workflow.

Detailed Protocol: Fluorescence Polarization

  • Reagent Preparation : Prepare serial dilutions of your test compound and working solutions of the E3 ligase and fluorescent tracer in a suitable buffer.

  • Assay Assembly : In a black, low-binding microplate, add the test compound, E3 ligase, and fluorescent tracer.

  • Incubation : Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Data Acquisition : Measure the fluorescence polarization on a plate reader equipped with polarizing filters.

  • Data Analysis : Plot the change in millipolarization (mP) units against the log of the test compound concentration to derive the IC50 value.

Data Interpretation and Best Practices

For all competition assays, the primary output is an IC50 value, which represents the concentration of your test compound required to displace 50% of the labeled tracer.[19] This value is a measure of the compound's potency in binding to the E3 ligase. A lower IC50 value indicates a higher binding affinity.

Key Considerations for Robust Data:

  • Controls are Critical : Always include positive controls (a known binder, e.g., pomalidomide) and negative controls (a non-binding molecule) to validate your assay performance.

  • Orthogonal Validation : It is highly recommended to confirm your findings using an orthogonal method.[20][21] For instance, if you initially use a TR-FRET assay, you might validate your top hits with an FP or AlphaLISA assay.

  • Mind the "Hook Effect" : In proximity-based assays like AlphaLISA, be aware of the potential for a "hook effect" at very high concentrations of your test compound, which can lead to a decrease in signal and an underestimation of potency.[14][22]

  • Cell-Based Engagement : While biochemical assays are crucial for initial screening and SAR, it is essential to progress to cell-based target engagement assays (e.g., NanoBRET) to confirm that your compound can engage the E3 ligase in a cellular context.[4][23][24][25]

Conclusion

The validation of E3 ligase engagement is a non-negotiable step in the development of effective and specific PROTACs. Competition assays utilizing the 2-(piperidin-3-yl)isoindoline-1,3-dione scaffold provide a reliable and high-throughput means of quantifying the binding of your compounds to CRBN. By carefully selecting the appropriate assay platform, adhering to rigorous experimental protocols, and thoughtfully interpreting the data, researchers can confidently advance their most promising candidates in the exciting and impactful field of targeted protein degradation.

References

  • Tebubio. (2026, February 9). Robust E3 Ligase Screening and Profiling for Targeted Protein Degradation. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Yang, B., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. bioRxiv. Retrieved from [Link]

  • BPS Bioscience. (n.d.). ChoosE3-Freedom Intrachain TR-FRET Assay Kit. Retrieved from [Link]

  • Drug Hunter. (2025, January 8). EFMC Best Practices: PROTACs® at a Glance. Retrieved from [Link]

  • UBPBio. (n.d.). RELAY TR Ubiquitin Ligase Activity Assay Kit. Retrieved from [Link]

  • Zhao, L., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. ACS Chemical Biology, 15(6), 1375-1390. Retrieved from [Link]

  • Steinebach, C., et al. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology, 16(1), 158-172. Retrieved from [Link]

  • Lucas, G., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. Retrieved from [Link]

  • Buet, A., et al. (2016). Systematic approaches to identify E3 ligase substrates. Biochemical Society Transactions, 44(6), 1647-1655. Retrieved from [Link]

  • SLAS2024. (n.d.). (1380-A) Ternary complex assays: Optimizing AlphaLISA Toolbox reagents for targeted protein degradation applications. Retrieved from [Link]

  • Poy, F., et al. (2012). Analysis of Ubiquitin E3 Ligase Activity using selective polyubiquitin binding proteins. PLoS ONE, 7(6), e39239. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3 Target engagement for PROTACs in cells. Retrieved from [Link]

  • Lucas, G., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. Retrieved from [Link]

  • Ishida, T., & Ciulli, A. (2025, April 10). Advancing target validation with PROTAC technology. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Steinebach, C., et al. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Publications. Retrieved from [Link]

  • Ciulli, A. (2021, March 19). Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. RSC Chemical Biology. Retrieved from [Link]

  • Biocytogen. (2025, July 30). Molecular Glues & PROTACs Meet Their Match: Inside the Humanized CRBN Mouse Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Frequency of CRBN ligands used in PROTAC compounds. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Strategies for the Identification of Ubiquitin Ligase Inhibitors. Retrieved from [Link]

  • Casement, R. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. Retrieved from [Link]

  • ACS Publications. (2023, November 23). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Retrieved from [Link]

  • Fluidic Sciences Ltd. (2025, December 12). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link]

  • Agilent. (2022, June 14). UV Fluorescence Polarization as a Means to Investigate Protein Conformational and Mass Change. Retrieved from [Link]

  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]

  • Oreate AI. (2026, January 7). Experimental Research Methods for Ubiquitination of Proteins by E3 Ligases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Retrieved from [Link]

  • Google Patents. (n.d.). US20200199576A1 - Orthogonal ubiquitin transfer as a method to identify cellular substrates of e3 ubiquitin ligases.
  • Eurofins Discovery. (2020, August 20). Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Systematic approaches to identify E3 ligase Substrates. Retrieved from [Link]

  • Portland Press. (2016, November 10). Systematic approaches to identify E3 ligase substrates. Retrieved from [Link]

  • National Institutes of Health. (2024, July 10). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Piperidin-3-yl)isoindoline-1,3-dione: Proper Disposal &amp; Handling Guide

[1][2][3] Part 1: Executive Summary & Immediate Action 2-(piperidin-3-yl)isoindoline-1,3-dione (CAS: 62813-09-6 / 1381795-31-8 for HCl salt) is a pharmacologically active intermediate containing a phthalimide moiety fuse...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Summary & Immediate Action

2-(piperidin-3-yl)isoindoline-1,3-dione (CAS: 62813-09-6 / 1381795-31-8 for HCl salt) is a pharmacologically active intermediate containing a phthalimide moiety fused with a piperidine ring.[1][2][3] While often used as a building block for immunomodulatory drugs (IMiDs), its structural stability and biological activity necessitate strict containment and high-temperature destruction.[1][2][3]

Critical Disposal Directive:

  • Do NOT dispose of via municipal waste or sink drains.[3]

  • Primary Method: High-temperature incineration (>1000°C) via a licensed hazardous waste contractor.[1][2][3]

  • Waste Stream: Classify as Hazardous Organic Waste (Non-halogenated for free base; Halogenated for HCl salt).[2][3]

Emergency Response Card (Spills)
ScenarioImmediate Action
Dry Spill (Powder) Isolate: Evacuate area of unnecessary personnel.PPE: Wear N95/P100 respirator, double nitrile gloves, and lab coat.Clean: Gently sweep or scoop into a wide-mouth jar.[1][2][3] Avoid dust generation.[3][4] Do not use compressed air.[3]
Wet Spill (Solution) Absorb: Use vermiculite or sand.[2][3] Do not use combustible materials (sawdust) if oxidizers are present.Collect: Scoop into a sealed waste container labeled "Hazardous Debris."[3]
Skin Contact Wash: Immediately wash with soap and copious water for 15 minutes.[3][5] The phthalimide moiety can be a sensitizer.[3][6]

Part 2: Chemical Hazard Logic & Classification

To properly dispose of this compound, one must understand the why behind the protocols. The molecule consists of two distinct functional zones that dictate its handling:

  • The Phthalimide Ring (Isoindoline-1,3-dione): This bicyclic structure is hydrolytically stable under neutral conditions but can ring-open in strong bases.[1][2][3] It poses potential aquatic toxicity and teratogenic risks (by analogy to thalidomide-class compounds).[1][2][3] Implication: Environmental release must be zero.

  • The Piperidine Ring: A secondary amine that renders the molecule basic.[3] Implication: It is incompatible with strong acids (exothermic salt formation) and strong oxidizers (potential for N-oxidation or violent reaction).[1][2][3]

Waste Classification Matrix
ParameterClassificationRegulatory Note (RCRA/EPA Context)
Physical State Solid (Powder) or Liquid (Solution)Segregate solids from liquids to lower disposal costs.[1][2]
Chemical Family Organic Amine / ImideNot P-listed or U-listed specifically, but treat as toxic.[1][2][3]
EPA Waste Code D001 (if in ignitable solvent)None (if pure solid, but treat as hazardous)If unlisted, default to "Non-Regulated Hazardous Waste" for incineration.[2][3]
Halogen Content Low/None (Free Base)High (HCl Salt)If HCl salt, segregate into Halogenated Waste streams to prevent corrosion of incinerators.[1][2][3]

Part 3: Step-by-Step Disposal Protocol

Segregation and Packaging

Objective: Prevent cross-contamination and ensure compatibility with the incinerator feed.

  • Step 1.1: Identify the form.[3][7]

    • If Solid: Place directly into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[3]

    • If Solution: Determine the solvent.[3]

      • Halogenated Solvents (DCM, Chloroform): Combine with other halogenated organic waste.[3]

      • Non-Halogenated Solvents (MeOH, DMSO, DMF): Combine with non-halogenated organic waste.[2][3]

  • Step 1.2: Labeling.[3]

    • Apply a hazardous waste label immediately.[3]

    • Mandatory Fields: Full Chemical Name (No abbreviations), Hazard Checkbox (Toxic, Irritant), Start Date.

    • Add Notation: "Contains Phthalimide Derivative – Incinerate Only."

Decontamination of Glassware

Objective: Deactivate trace residues before washing glassware in general lab sinks.[3]

  • Step 2.1: Rinse glassware with a suitable solvent (Acetone or Methanol) into the liquid hazardous waste container.[3] Do not rinse directly into the sink.[3]

  • Step 2.2: Perform a second rinse with a 5% dilute acidic solution (e.g., 1M HCl) if using the free base, or water if using the salt, to ensure solubility of the amine.[1][3] Collect this rinse.

  • Step 2.3: Final wash with soap and water can proceed in the sink only after visible residues are removed.[3]

Final Disposal (Incineration)

Objective: Complete mineralization of the organic skeleton.[3]

  • Mechanism: The waste contractor will subject the material to rotary kiln incineration.[3]

  • Reaction:

    
    [1][2][3]
    
  • Verification: Ensure your facility's waste manifest tracks this container to a TSD (Treatment, Storage, and Disposal) facility approved for organic incineration.[3]

Part 4: Decision Tree & Workflow (Visualization)

The following diagram outlines the logical flow for handling 2-(piperidin-3-yl)isoindoline-1,3-dione waste, ensuring no step leads to environmental release.

DisposalWorkflow Start Waste Generation: 2-(piperidin-3-yl)isoindoline-1,3-dione CheckState Analyze Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Is Powder Liquid Liquid Waste (Mother Liquor/Rinses) CheckState->Liquid Is Solution SolidPack Package in HDPE Jar Label: Toxic Solid Solid->SolidPack CheckSolvent Check Solvent Type Liquid->CheckSolvent Incineration FINAL DISPOSAL: High-Temp Incineration (Rotary Kiln) SolidPack->Incineration Halo Halogenated Solvent (DCM, CHCl3) CheckSolvent->Halo Contains Cl/Br/F NonHalo Non-Halogenated Solvent (MeOH, DMSO) CheckSolvent->NonHalo No Halogens StreamHalo Stream A: Halogenated Organic Waste Halo->StreamHalo StreamNonHalo Stream B: Combustible Organic Waste NonHalo->StreamNonHalo StreamHalo->Incineration StreamNonHalo->Incineration

Caption: Operational workflow for segregating and routing phthalimide-derivative waste streams to incineration.

Part 5: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11680228, 2-(3-Piperidinyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • American Chemical Society (2024). Laboratory Waste Management: A Guide for Researchers. Retrieved from [Link][1][2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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